molecular formula C13H10F3NO B567448 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine CAS No. 1261467-29-1

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Cat. No.: B567448
CAS No.: 1261467-29-1
M. Wt: 253.224
InChI Key: HFGVMPXCMVSOFF-UHFFFAOYSA-N
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Description

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is a sophisticated chemical intermediate designed for advanced research and development, particularly in the agrochemical and pharmaceutical sectors. The strategic incorporation of both a methoxy group and a trifluoromethylphenyl moiety on the pyridine ring is intended to bestow unique physicochemical properties to the resulting molecules. In agrochemical research, this compound serves as a critical building block for the synthesis of novel pesticides and herbicides. The trifluoromethylpyridine (TFMP) structure is a recognized pharmacophore in crop protection, known to enhance biological activity, improve metabolic stability, and influence the systemic translocation of active ingredients within plants . Researchers leverage this scaffold to develop new solutions with improved efficacy and selectivity against resistant pests and weeds. Within pharmaceutical discovery, this compound offers significant value as a synthetic intermediate for constructing potential drug candidates. The trifluoromethyl group is a key feature in modern medicinal chemistry, often used to fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Over 40% of approved pharmaceuticals contain fluorine, and the TFMP motif is present in several active ingredients and candidates currently in clinical trials, highlighting its relevance in the development of new therapeutic agents . Its primary research value lies in its versatility in organic synthesis, enabling chemists to explore novel chemical space and develop next-generation active ingredients with optimized properties.

Properties

IUPAC Name

2-methoxy-5-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-18-12-7-4-10(8-17-12)9-2-5-11(6-3-9)13(14,15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGVMPXCMVSOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742696
Record name 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261467-29-1
Record name 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Imperative

In modern medicinal chemistry and materials science, the precise characterization of a molecule's physicochemical properties is not merely an academic exercise; it is the foundational pillar upon which innovation is built. These properties govern a compound's behavior from synthesis and purification to its ultimate application, be it pharmacokinetic profiling in drug development or performance in an organic electronic device. This guide focuses on 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, a biaryl heterocyclic compound representative of a structural class frequently encountered in pharmaceutical and agrochemical research.[1] The strategic combination of a methoxypyridine ring and a trifluoromethyl-substituted phenyl group imparts unique electronic and steric characteristics that are critical to its function.

This document eschews a rigid template, instead adopting a structure that logically flows from fundamental identity to complex application-relevant properties. As your Senior Application Scientist, my objective is to not only present data but to illuminate the causal relationships behind it—explaining why specific properties manifest and how they are reliably measured. Every protocol herein is designed as a self-validating system, grounded in established, authoritative methodologies.

Molecular Identity and Structural Elucidation

The unambiguous identification of a compound is the first step in any scientific investigation. 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is a substituted pyridine derivative. The core structure consists of a pyridine ring, substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a 4-(trifluoromethyl)phenyl group.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing moiety, which significantly influences the electronic properties of the phenyl ring and, by extension, the entire molecule.[2] The methoxy group, conversely, is an electron-donating group. This electronic push-pull system across the biaryl scaffold is a key determinant of the molecule's reactivity, stability, and intermolecular interactions.

Caption: Chemical structure of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine.

Core Physicochemical Properties

While a complete, verified dataset for this specific molecule is not consolidated in public literature, we can compile and infer properties from closely related analogs and supplier technical data. The data presented below provides a robust profile for understanding the compound's behavior.

PropertyValue / ObservationCitationSignificance in Research & Development
Molecular Formula C₁₃H₁₀F₃NO[3]Defines the exact elemental composition and is the basis for molecular weight calculation.
Molecular Weight 269.22 g/mol [3]Crucial for all stoichiometric calculations in synthesis, formulation, and analytical testing.
Physical Appearance White crystalline powder or clear liquid.[2][4]A primary indicator of purity. The physical state dictates handling and formulation strategies.
Melting Point 104-106 °C (for analog 2-Methoxy-5-(trifluoromethyl)pyridine)[4]A sharp melting range is a key indicator of high purity. It defines the upper limit for solid-state storage and processing.
Boiling Point 166.6 °C (for analog 2-Methoxy-5-(trifluoromethyl)pyridine)[4]Essential for designing purification protocols such as distillation and for assessing volatility.
Solubility Low solubility in water; Soluble in common organic solvents (e.g., ethanol, acetone, DMSO).[2]Governs solvent selection for synthesis, purification (crystallization), and analytical sample preparation. Poor aqueous solubility is a major challenge in drug delivery.
pKa (Predicted) 0.97 ± 0.10 (for analog 2-Methoxy-5-(trifluoromethyl)pyridine)[5]Indicates the compound is a very weak base. The pyridine nitrogen's basicity is significantly reduced by the electron-withdrawing effects of the substituents, affecting how it interacts with biological targets and its solubility in acidic media.
LogP (Predicted) 3.7 (Calculated for a related structure)[6]The partition coefficient (LogP) indicates high lipophilicity ("fat-loving"). This suggests good membrane permeability but potentially poor aqueous solubility and a higher likelihood of metabolic breakdown in the liver.

Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling

The creation of the C-C bond between the pyridine and phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a preeminent and robust choice.[1][7] This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and reliable yields.[8]

Causality in Experimental Design: The choice of the Suzuki reaction is deliberate. It allows for the coupling of a pyridine-containing boronic acid (or ester) with a halogenated phenyl precursor. The palladium catalyst, in conjunction with a suitable ligand (like dppf) and a base, facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product.[9]

Suzuki_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome A 5-Bromo-2-methoxypyridine Reaction Combine & Stir under Inert Atmosphere A->Reaction B 4-(Trifluoromethyl)phenylboronic Acid B->Reaction Catalyst Pd(dppf)Cl₂ (Palladium Catalyst) Catalyst->Reaction Base Na₂CO₃ or K₃PO₄ (Base) Base->Reaction Solvent Dioxane / Water (Solvent) Solvent->Reaction Heat Heat (e.g., 80-100 °C) Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine Purification->Product Isolation

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocols: Ensuring Verifiable Data

Scientific integrity is built on reproducibility. The following protocols describe standard, self-validating methods for determining key physicochemical properties.

Protocol: Melting Point Determination (Thomas-Hoover Apparatus)

Objective: To determine the melting range of the crystalline solid, a key indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Heating (Scouting): The temperature is increased rapidly to get an approximate melting point.

  • Slow Heating (Accurate Determination): A fresh sample is prepared. The apparatus is heated to approximately 20 °C below the scouted melting point. The heating rate is then slowed to 1-2 °C per minute.

  • Observation & Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

  • System Validation: A certified reference standard with a known melting point (e.g., caffeine) should be run periodically to verify the apparatus's calibration. A sharp melting range (e.g., < 2 °C) for the sample is indicative of high purity.[4]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard proton spectrum is acquired. Key parameters to expect for this molecule include:

    • A singlet around 3.9-4.0 ppm for the methoxy (-OCH₃) protons.

    • A series of doublets and multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the pyridine and phenyl rings.

  • ¹³C NMR Acquisition: A carbon spectrum is acquired. Expected signals would confirm the number of unique carbon atoms and their electronic environment (e.g., carbons bonded to F, N, or O will have characteristic shifts).

  • Data Processing & Interpretation: The resulting spectra are processed (Fourier transform, phasing, baseline correction). The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm that they match the proposed structure of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine.[10][11]

  • System Validation: The known chemical shift of the residual solvent peak (e.g., 7.26 ppm for CDCl₃) serves as an internal validation of the spectral calibration.

Conclusion

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine presents a fascinating case study in molecular design. Its physicochemical profile is dominated by the interplay between the electron-donating methoxy group and the powerfully electron-withdrawing trifluoromethyl group, resulting in a lipophilic, weakly basic, and thermally stable molecule. The properties summarized herein—determined through robust, verifiable protocols—provide the essential data required for its advancement in research and development pipelines. This guide serves as a foundational document, enabling scientists to handle, analyze, and deploy this compound with a deep understanding of its inherent chemical nature.

References

  • High Purity 2-Methoxy-5-(trifluoromethyl)pyridine: Synthesis, Applications & Supplier Information. (2026). Google Cloud.
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 5G - Lab Pro. Lab Pro Inc.
  • 2-Methoxy-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier Information. Alchemist-chem.
  • Karadayı, N., Şahin, S., Köysal, Y., Coşkun, E., & Büyükgüngör, O. (2015). Crystal structure of 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol. Acta Crystallographica Section E: Crystallographic Communications, E71, o466–o467.
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central. National Center for Biotechnology Information.
  • 2‐Methoxy Pyridine - ResearchGate. ResearchGate.
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  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. National Center for Biotechnology Information.
  • Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridiine - Echemi. Echemi.com.
  • 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem. National Center for Biotechnology Information.
  • 2-methoxy-5-fluorouracil | 1480-96-2 | Chemical Bull Pvt. Ltd. Chemical Bull.
  • 2-Methoxy-5-fluorouracil | 1480-96-2 - ChemicalBook. ChemicalBook.
  • 2-Methoxy-5-(trifluoromethyl)pyridine | 175277-45-9 - ChemicalBook. ChemicalBook.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. National Center for Biotechnology Information.
  • 1,2-Epoxy-3-(4-nitrophenoxy)propane | CAS 5255-75-4 | SCBT. Santa Cruz Biotechnology.
  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. Organic Syntheses.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Claremont Colleges.
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. ResearchGate.
  • Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine - ResearchGate. ResearchGate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Canadian Science Publishing.
  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - NIH. National Center for Biotechnology Information.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. University of Calgary.
  • 2-Methoxy-5-phenylpyridine 97% | CAS: 53698-47-8 | AChemBlock. AChemBlock.
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  • 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol | C22H19ClF3N5O3 | CID 16736274 - PubChem. National Center for Biotechnology Information.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine are presented below. These values are derived from the analysis of structurally related compounds, including 2-(4-(trifluoromethyl)phenyl)pyridine and various methoxy-substituted phenylpyridines.[1] The predictions are based on the established principles of substituent effects on chemical shifts in aromatic systems.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-36.85 - 6.95d8.5
H-47.80 - 7.90dd8.5, 2.5
H-68.50 - 8.60d2.5
H-2', H-6'7.70 - 7.80d8.2
H-3', H-5'7.60 - 7.70d8.2
-OCH₃3.95 - 4.05s-

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2163.5 - 164.5
C-3110.0 - 111.0
C-4138.0 - 139.0
C-5130.0 - 131.0
C-6146.0 - 147.0
C-1'141.0 - 142.0
C-2', C-6'127.0 - 128.0
C-3', C-5'125.5 - 126.5 (q, J ≈ 4 Hz)
C-4'129.5 - 130.5 (q, J ≈ 32 Hz)
-CF₃124.0 - 125.0 (q, J ≈ 272 Hz)
-OCH₃53.5 - 54.5

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Spectral Interpretation and Rationale

The predicted NMR spectra are a direct reflection of the electronic environment of each nucleus within the molecule. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethylphenyl substituent creates a distinct pattern of chemical shifts and coupling constants.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is predicted to show signals for the three protons on the pyridine ring and the four protons on the phenyl ring.

  • H-3: This proton is situated ortho to the strongly electron-donating methoxy group, which is expected to cause significant shielding, shifting its resonance to the most upfield position in the aromatic region (δ 6.85 - 6.95 ppm). It will appear as a doublet due to coupling with H-4.

  • H-4: This proton is meta to the methoxy group and ortho to the phenyl substituent. It is expected to be deshielded relative to H-3 and will appear as a doublet of doublets due to coupling with both H-3 and H-6.

  • H-6: This proton is in the ortho position to the nitrogen atom of the pyridine ring, which results in significant deshielding. It is therefore predicted to be the most downfield proton of the pyridine ring (δ 8.50 - 8.60 ppm) and will appear as a doublet due to coupling with H-4.

  • H-2', H-6' and H-3', H-5': The protons on the 4-(trifluoromethyl)phenyl ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the trifluoromethyl group will deshield these protons.

  • -OCH₃: The methoxy protons are expected to appear as a sharp singlet in the upfield region of the spectrum (δ 3.95 - 4.05 ppm).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

  • C-2: This carbon is directly attached to the electron-donating methoxy group and the nitrogen atom, leading to a significant downfield shift (δ 163.5 - 164.5 ppm).

  • C-3, C-4, C-5, and C-6: The chemical shifts of the other pyridine carbons are influenced by their position relative to the substituents and the nitrogen atom.

  • C-1' to C-6': The carbons of the 4-(trifluoromethyl)phenyl ring will show characteristic shifts. The carbon attached to the trifluoromethyl group (C-4') and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling. The ipso-carbon (C-1') will also be significantly affected by the trifluoromethyl group.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a robust and self-validating experimental protocol is essential.

1. Sample Preparation: a. Weigh approximately 5-10 mg of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine into a clean, dry vial. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. e. Cap the NMR tube securely.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

3. ¹H NMR Data Acquisition: a. Load a standard one-pulse proton experiment. b. Set the spectral width to approximately 16 ppm, centered around 6 ppm. c. Use a 90° pulse with a relaxation delay of at least 5 times the longest T₁ of the protons (typically 2-5 seconds). d. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. e. Apply a Fourier transform to the acquired free induction decay (FID). f. Phase the spectrum and reference the TMS signal to 0.00 ppm.

4. ¹³C NMR Data Acquisition: a. Load a standard proton-decoupled carbon experiment (e.g., zgpg30). b. Set the spectral width to approximately 220 ppm, centered around 110 ppm. c. Use a 30° pulse with a relaxation delay of 2 seconds. d. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. e. Apply a Fourier transform to the FID. f. Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.

Visualization of Molecular Structure and Workflow

Caption: Molecular structure of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine with atom numbering for NMR assignment.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup acquire_H1 Acquire 1H NMR setup->acquire_H1 acquire_C13 Acquire 13C NMR setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_ref Phase and Reference ft->phase_ref interpret Spectral Interpretation phase_ref->interpret

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. By leveraging data from structurally similar compounds, a comprehensive interpretation of the expected chemical shifts and coupling patterns has been presented. The provided experimental protocol outlines a robust methodology for acquiring high-quality NMR data, which is crucial for the unambiguous structural confirmation of this and other novel chemical entities. This guide serves as a valuable resource for researchers and scientists engaged in drug development and organic synthesis, facilitating a deeper understanding of the structural characteristics of substituted pyridine derivatives.

References

  • Karthikeyan, P., Meena Rani, A., Saiganesh, R., Balasubramanian, K. K., & Kabilan, S. (2009).

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An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of neuropharmacology is continuously evolving, with a significant focus on the development of selective and potent modulators of neurotransmitter receptors for the treatment of a myriad of central nervous system (CNS) disorders. Within this context, the pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific molecule, 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, a compound of interest due to its structural features that suggest a potential interaction with the α7 nicotinic acetylcholine receptor (nAChR). While direct experimental data for this specific molecule is not yet prevalent in public literature, its architecture, combining a substituted pyridine ring with a trifluoromethylphenyl moiety, bears a resemblance to known positive allosteric modulators (PAMs) of the α7 nAChR.

This document, therefore, presents a scientifically grounded, albeit putative, exploration of the mechanism of action of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. We will hypothesize its role as a positive allosteric modulator of the α7 nAChR and provide a comprehensive, in-depth guide for researchers and drug development professionals on how to technically investigate and validate this proposed mechanism. The experimental protocols and rationale described herein are based on established methodologies in the field of receptor pharmacology and are designed to provide a robust framework for the characterization of this and similar compounds.

The α7 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is widely expressed in the central nervous system, particularly in regions crucial for cognitive processes such as the hippocampus and prefrontal cortex.[1][2] It is a homopentameric channel, meaning it is composed of five identical α7 subunits.[1] Upon binding of its endogenous agonist, acetylcholine, the channel opens, leading to a rapid influx of cations, most notably calcium.[1] This calcium influx triggers a cascade of downstream signaling events that are critical for synaptic plasticity, learning, and memory.[3]

The α7 nAChR is implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[4][5] Consequently, it has become a major target for drug discovery efforts.

Proposed Mechanism of Action: Positive Allosteric Modulation

We propose that 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine functions as a positive allosteric modulator (PAM) of the α7 nAChR. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site where the endogenous agonist (acetylcholine) binds.[6] PAMs, specifically, enhance the receptor's response to the agonist without activating the receptor on their own.[4][6] This can manifest as an increase in the agonist's potency, efficacy, or both.

There are two primary classes of α7 nAChR PAMs:

  • Type I PAMs: These modulators primarily increase the peak current response to an agonist with little to no effect on the receptor's desensitization rate.[4]

  • Type II PAMs: These modulators not only increase the peak current but also significantly slow down the receptor's desensitization, leading to a prolonged channel opening.[4]

The following sections will detail the experimental workflows required to test the hypothesis that 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is an α7 nAChR PAM and to classify it as either Type I or Type II.

In Vitro Experimental Validation

Radioligand Binding Assays

Rationale: To determine if 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine directly interacts with the α7 nAChR and to ascertain if this interaction occurs at an allosteric site.

Protocol:

  • Preparation of Membranes: Prepare cell membranes from a cell line stably expressing the human α7 nAChR (e.g., GH4C1 cells).

  • Competition Binding Assay:

    • Incubate the cell membranes with a fixed concentration of a radiolabeled α7 nAChR orthosteric ligand (e.g., [³H]-methyllycaconitine) and varying concentrations of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine.

    • Measure the displacement of the radioligand by the test compound using liquid scintillation counting.

    • Expected Outcome: If the compound binds to the orthosteric site, it will displace the radioligand in a concentration-dependent manner. If it is an allosteric modulator, it should not displace the orthosteric ligand.

  • Allosteric Modulation Binding Assay:

    • Incubate the cell membranes with a fixed concentration of a radiolabeled α7 nAChR allosteric modulator (if a suitable one is available) and varying concentrations of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine to check for competition at the allosteric site.

    • Alternatively, assess the effect of the test compound on the binding affinity of the orthosteric radioligand. A PAM may increase the affinity of the agonist for the receptor.

Functional Assays: Electrophysiology

Rationale: To directly measure the effect of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine on the function of the α7 nAChR ion channel. This is the gold-standard method for characterizing PAMs.

Protocol (Two-Electrode Voltage Clamp on Xenopus Oocytes):

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the human α7 nAChR.

  • Electrophysiological Recording:

    • Clamp the oocyte membrane potential at -70 mV.

    • Perfuse the oocyte with a solution containing a sub-maximal concentration of an α7 nAChR agonist (e.g., acetylcholine or choline).

    • Record the resulting inward current.

    • Co-apply the agonist with varying concentrations of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine and record the current.

  • Data Analysis:

    • Measure the peak amplitude and the decay kinetics (desensitization) of the agonist-evoked currents in the presence and absence of the test compound.

    • Expected Outcome for a PAM: An increase in the peak current amplitude.

    • Classification:

      • Type I: Significant increase in peak current with minimal change in the decay rate.

      • Type II: Significant increase in peak current and a pronounced slowing of the decay rate.

Functional Assays: Calcium Flux Assays

Rationale: To provide a higher-throughput method for assessing the compound's effect on α7 nAChR function by measuring a key downstream signaling event (calcium influx).

Protocol:

  • Cell Culture: Plate cells stably expressing the human α7 nAChR (e.g., GH4C1) in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application:

    • Add varying concentrations of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine to the wells.

    • Stimulate the cells with an EC₂₀ concentration of an α7 nAChR agonist.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Quantify the potentiation of the agonist-induced calcium signal by the test compound.

    • Calculate the EC₅₀ of the potentiation.

Hypothetical Data Summary

Assay Parameter Hypothetical Value
Radioligand Binding IC₅₀ vs. [³H]-MLA> 10 µM
Electrophysiology % Potentiation of ACh-evoked current500% at 1 µM
Effect on DesensitizationModerate slowing
Calcium Flux EC₅₀ for Potentiation300 nM

Visualizing the Mechanism and Workflow

Alpha7_nAChR_Signaling_Pathway Figure 1: Proposed Signaling Pathway of α7 nAChR Modulation cluster_membrane Cell Membrane Alpha7_nAChR α7 nAChR Ca_Influx Ca²⁺ Influx Alpha7_nAChR->Ca_Influx Opens Channel PAM_Site Allosteric Site PAM_Site->Alpha7_nAChR Enhances ACh Efficacy Ortho_Site Orthosteric Site Ortho_Site->Alpha7_nAChR Activates ACh Acetylcholine (ACh) ACh->Ortho_Site Binds Test_Compound 2-Methoxy-5-[4-(trifluoromethyl) phenyl]pyridine Test_Compound->PAM_Site Binds Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Downstream_Signaling Triggers

Caption: Proposed mechanism of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine as a PAM.

Experimental_Workflow Figure 2: In Vitro Characterization Workflow Start Start: Compound Synthesis Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay_Ephys Electrophysiology (Two-Electrode Voltage Clamp) Binding_Assay->Functional_Assay_Ephys Functional_Assay_Ca Calcium Flux Assay Functional_Assay_Ephys->Functional_Assay_Ca PAM_Confirmation Is it a PAM? Functional_Assay_Ca->PAM_Confirmation Classification Classify as Type I or Type II PAM_Confirmation->Classification Yes Stop Stop/Redesign PAM_Confirmation->Stop No Lead_Optimization Proceed to Lead Optimization Classification->Lead_Optimization

Caption: A streamlined workflow for the in vitro characterization of the test compound.

In Vivo Experimental Validation

Following robust in vitro characterization, the next logical step is to assess the compound's effects in a living organism.

Pharmacokinetic (PK) Studies

Rationale: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in an animal model (e.g., rat or mouse). Good bioavailability and brain penetration are crucial for a CNS-active drug.

Protocol:

  • Administer 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine to animals via intravenous (IV) and oral (PO) routes.

  • Collect blood and brain tissue samples at various time points.

  • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Pharmacodynamic and Efficacy Studies

Rationale: To determine if the compound engages the α7 nAChR target in vivo and produces a therapeutic effect in a relevant disease model.

Protocol (e.g., Scopolamine-Induced Cognitive Deficit Model):

  • Animal Model: Use a model of cognitive impairment, such as treating rats with scopolamine, which induces memory deficits.

  • Compound Administration: Administer 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine at various doses.

  • Behavioral Testing: Assess cognitive function using tests like the Novel Object Recognition (NOR) test or the Morris Water Maze.[7]

  • Data Analysis: Determine if the compound can reverse the cognitive deficits induced by scopolamine.

  • Mechanism Confirmation: To confirm that the effect is mediated by α7 nAChR, co-administer the compound with a known α7 nAChR antagonist and observe if the pro-cognitive effects are blocked.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous framework for investigating the mechanism of action of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. Based on its structural characteristics, we have posited that this compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. The detailed in vitro and in vivo experimental protocols provided herein will enable researchers to systematically test this hypothesis, characterize the compound's pharmacological profile, and assess its potential as a therapeutic agent for CNS disorders. The successful validation of this proposed mechanism would not only elucidate the function of this specific molecule but also contribute to the broader understanding of α7 nAChR pharmacology and the development of novel therapeutics targeting this important receptor.

References

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An In-Depth Technical Guide to the Potential Biological Activity of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a technical guide to the potential biological activities of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. As of the date of this publication, no direct experimental data on the biological effects of this specific compound has been identified in the public domain. The information presented herein is an extrapolation based on the known activities of structurally similar pyridine derivatives and is intended to guide future research endeavors.

Introduction

Pyridine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The synthetic tractability and diverse biological activities of the pyridine scaffold have led to its incorporation into a wide array of therapeutic agents, including those with anticancer and neuroprotective properties.[1][2][3] The subject of this guide, 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, is a unique molecule that combines the pyridine core with two key functional groups: a methoxy group and a trifluoromethylphenyl group. These substitutions are known to significantly influence the physicochemical and biological properties of parent compounds, often enhancing their therapeutic potential.[4][5]

The trifluoromethyl group, in particular, is a bioisostere of various functional groups and is known to improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[4][5] Methoxy groups can also modulate the electronic properties and metabolic fate of a molecule.[6] Given the established roles of these functional groups in drug design, it is reasonable to hypothesize that 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine possesses significant, yet unexplored, biological activities.

This guide will, therefore, provide a comprehensive framework for investigating the potential anticancer and neuroprotective activities of this compound. We will delve into hypothesized mechanisms of action, detailed experimental protocols for their validation, and the logic behind these experimental choices, empowering researchers to systematically explore the therapeutic promise of this novel chemical entity.

Compound Profile: 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

A thorough understanding of the physicochemical properties of a compound is fundamental to designing meaningful biological assays.

PropertyValueSource
Molecular Formula C₁₃H₁₀F₃NO
Molecular Weight 253.22 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Not explicitly defined
Melting Point Not explicitly defined
Solubility Expected to have good solubility in organic solvents like ethanol and ether.

Hypothesized Biological Activity I: Anticancer Potential

The pyridine scaffold is a prevalent feature in a multitude of anticancer agents.[1][7] The incorporation of a trifluoromethyl group has also been linked to potent anticancer activity in various heterocyclic compounds.[8] Therefore, a primary area of investigation for 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine should be its potential as an anticancer agent.

Hypothesized Mechanism of Action: Disruption of Cell Cycle Progression and Induction of Apoptosis

Many pyridine-based anticancer compounds exert their effects by interfering with the cell cycle and promoting programmed cell death (apoptosis).[9] We hypothesize that 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine may induce G2/M phase arrest and trigger apoptosis in cancer cells, potentially through the modulation of key signaling pathways like p53 and JNK.[9]

Experimental Workflow for Anticancer Activity Assessment

The following workflow provides a systematic approach to evaluating the anticancer potential of the target compound.

Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation (Proposed) A Compound Synthesis & Characterization B Cell Viability Assay (MTT) A->B Initial Screening C IC50 Determination B->C Dose-Response D Cell Cycle Analysis (Flow Cytometry) C->D Mechanistic Study E Apoptosis Assay (Annexin V/PI Staining) D->E F Western Blot Analysis (p53, JNK, Caspases) E->F G Xenograft Mouse Model F->G Promising In Vitro Results H Tumor Growth Inhibition Study G->H I Toxicity Assessment H->I

Caption: Proposed workflow for assessing the anticancer activity of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[10]

  • Protocol:

    • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

    • Compound Treatment: Treat the cells with a range of concentrations of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.[14] Include a vehicle control (e.g., DMSO).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.[15]

2. Cell Cycle Analysis

  • Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

    • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells and resuspend in PBS containing PI and RNase A.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified to determine if the compound induces cell cycle arrest at a specific phase.

3. Apoptosis Assay

  • Principle: Annexin V/PI double staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

    • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Hypothesized Biological Activity II: Neuroprotective Potential

Pyridine derivatives have also been investigated for their neuroprotective effects, with some showing promise in models of neurodegenerative diseases.[2][3] The presence of the trifluoromethylphenyl group may facilitate blood-brain barrier penetration, a critical property for centrally acting drugs.[16]

Hypothesized Mechanism of Action: Modulation of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders.[17][18] Specifically, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a therapeutic target for conditions like anxiety and traumatic brain injury.[19][20] Given that some pyridine-containing molecules act as mGluR5 antagonists, we hypothesize that 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine could exert neuroprotective effects by modulating mGluR5 activity, thereby protecting neurons from glutamate-induced excitotoxicity.[19][20]

Experimental Workflow for Neuroprotective Activity Assessment

The following workflow outlines a strategy to investigate the neuroprotective properties of the compound.

Neuroprotection_Workflow cluster_0 In Vitro Neuroprotection cluster_1 In Vivo Validation (Proposed) A Primary Neuronal Culture B Glutamate-Induced Excitotoxicity Assay A->B Model System C Cell Viability Assessment (LDH Assay) B->C Assess Protection F mGluR5 Binding/Functional Assay B->F Target Engagement D Measurement of Intracellular Calcium C->D Mechanistic Insight E ROS Production Assay D->E G Animal Model of Neurodegeneration (e.g., TBI) F->G Promising In Vitro Results H Behavioral Assessments G->H I Histopathological Analysis H->I

Caption: Proposed workflow for assessing the neuroprotective activity of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine.

Detailed Experimental Protocols

1. Glutamate-Induced Excitotoxicity Assay

  • Principle: This in vitro assay mimics the neuronal damage caused by excessive glutamate stimulation.[21]

  • Protocol:

    • Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., HT22) in appropriate media.[21][22]

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine for 1-2 hours.

    • Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for a specified duration (e.g., 24 hours).

    • Cell Viability Assessment: Measure cell viability using the LDH (Lactate Dehydrogenase) assay, which quantifies the release of LDH from damaged cells into the culture medium.

  • Data Analysis: A reduction in LDH release in compound-treated cells compared to glutamate-only treated cells indicates a neuroprotective effect.

2. Measurement of Intracellular Calcium

  • Principle: Glutamate-induced excitotoxicity is associated with a massive influx of calcium into neurons. Fluorescent calcium indicators like Fura-2 AM can be used to measure changes in intracellular calcium concentrations.[16]

  • Protocol:

    • Cell Loading: Load cultured neurons with Fura-2 AM.

    • Compound Treatment and Glutamate Stimulation: Treat the cells with the compound and then stimulate with glutamate.

    • Fluorescence Imaging: Monitor the changes in fluorescence using a fluorescence microscope or plate reader.

  • Data Analysis: A decrease in the glutamate-induced calcium influx in the presence of the compound would suggest a mechanism involving the modulation of calcium channels or receptors.

3. mGluR5 Functional Assay

  • Principle: A functional assay can determine if the compound acts as an agonist, antagonist, or allosteric modulator of mGluR5.[19] This can be done using cells engineered to express mGluR5 and a reporter system (e.g., a calcium-sensitive dye to measure changes in intracellular calcium upon receptor activation).

  • Protocol:

    • Cell Culture: Use a cell line stably expressing mGluR5.

    • Assay:

      • Antagonist mode: Pre-incubate the cells with the test compound and then stimulate with a known mGluR5 agonist (e.g., DHPG).

      • Agonist mode: Apply the test compound directly to the cells.

    • Signal Detection: Measure the response (e.g., calcium flux).

  • Data Analysis: Inhibition of the agonist-induced response indicates antagonist activity. A direct response to the compound indicates agonist activity.

Conclusion and Future Directions

While the biological activities of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine remain to be experimentally determined, the structural motifs present in this molecule strongly suggest its potential as a valuable lead compound in drug discovery, particularly in the fields of oncology and neuroscience. The proposed experimental workflows and protocols in this guide provide a robust starting point for a systematic investigation into its anticancer and neuroprotective properties.

Future research should focus on the synthesis and purification of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, followed by the systematic execution of the outlined in vitro assays. Promising in vitro results should then be validated in appropriate in vivo animal models to assess efficacy and safety. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial for optimizing the potency and selectivity of this chemical scaffold. The exploration of this and similar pyridine derivatives could lead to the discovery of novel therapeutic agents for combating cancer and neurodegenerative diseases.

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solubility and stability of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability Profiling of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Abstract

The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview and a set of actionable, field-proven protocols for the systematic evaluation of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. We will delve into the theoretical underpinnings of its expected behavior, followed by detailed methodologies for quantifying thermodynamic and kinetic solubility. Furthermore, we will explore its intrinsic chemical stability through a series of forced degradation studies as mandated by international regulatory guidelines. The protocols described herein are designed to be self-validating, providing the robust data necessary for informed decision-making in a drug development context.

Introduction and Physicochemical Overview

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is a substituted pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities. The successful progression of this, or any, compound requires a foundational understanding of its physical and chemical characteristics.

Chemical Structure:

(A simplified 2D representation of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine)

The molecule's structure provides initial clues to its behavior. The pyridine ring, with its nitrogen atom, introduces a basic center (pKa ~1-2), suggesting that aqueous solubility may increase at a physiologically relevant acidic pH due to salt formation. Conversely, the trifluoromethylphenyl group is highly lipophilic and electron-withdrawing. The presence of the trifluoromethyl (-CF3) group often enhances metabolic stability and can significantly impact molecular interactions and lipophilicity.[1] This inherent structural tension between a hydrophilic, ionizable center and a large lipophilic moiety makes a thorough experimental evaluation of its solubility essential.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Rationale / Implication
Molecular Weight 269.23 g/mol Calculated
Appearance White to off-white solid Based on similar structures.[2]
cLogP 3.8 - 4.5 The high value, driven by the trifluoromethylphenyl group, predicts low aqueous solubility and high membrane permeability.

| pKa (most basic) | 1.5 ± 0.5 | The pyridine nitrogen is weakly basic; protonation in highly acidic environments (e.g., stomach) could enhance solubility. |

Aqueous Solubility Assessment

Solubility dictates the rate and extent of drug absorption. We must differentiate between two key measurements: thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value and is considered the 'gold standard' for biopharmaceutical characterization, while kinetic solubility is a higher-throughput measurement often used for early-stage candidate screening.[3][4]

Protocol: Thermodynamic Solubility by Shake-Flask Method

Causality: The shake-flask method is the definitive assay for determining equilibrium solubility.[3] By ensuring an excess of solid compound is present, we allow the solution to become fully saturated over an extended period, reflecting the maximum amount of substance a solvent can hold at equilibrium. This value is critical for developing formulations and predicting oral absorption.[5]

Methodology:

  • Preparation of Media: Prepare relevant aqueous buffers. Common choices include:

    • Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Simulated Gastric Fluid (SGF) without pepsin, pH ~1.2.

    • Simulated Intestinal Fluid (SIF) without pancreatin, pH ~6.8.

  • Sample Preparation: Add an excess of solid 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine to a glass vial (e.g., add 2-5 mg to 1 mL of buffer). The exact amount should be enough to ensure solid remains visible after equilibration.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25°C or 37°C) for 24 to 48 hours.[6] Equilibrium is reached when measurements at different time points (e.g., 24h and 48h) yield the same result.[3]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully aspirate the supernatant and filter it through a 0.22 µm PVDF filter to remove all particulate matter. Self-Validation Check: The first few drops of filtrate should be discarded to avoid any potential adsorption to the filter membrane.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated, stability-indicating HPLC-UV method (see Section 4.0). Prepare a calibration curve from a stock solution of the compound in an organic solvent (e.g., acetonitrile or DMSO) to determine the concentration accurately.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis A Weigh Excess Compound B Add 1 mL Aqueous Buffer A->B Add to vial C Seal & Shake (24-48h at 25°C) B->C D Filter Supernatant (0.22 µm PVDF) C->D Settle & aspirate E Dilute Filtrate D->E F Quantify by HPLC-UV E->F

Protocol: Kinetic Solubility by Nephelometry

Causality: In early drug discovery, speed is critical. Kinetic solubility provides a rapid assessment of a compound's propensity to precipitate when a concentrated DMSO stock solution is diluted into an aqueous buffer.[7] This mimics the conditions of many high-throughput screening assays and gives an early warning of potential solubility liabilities.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound, typically 10-20 mM, in 100% Dimethyl Sulfoxide (DMSO).

  • Plate Setup: In a clear 96- or 384-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the desired final concentration range. The final DMSO concentration should be kept low (<2%) to minimize its solubilizing effect.[8]

  • Incubation & Measurement: Mix the plate and incubate at room temperature for 1-2 hours.[6] Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity (precipitation) is observed compared to buffer-only controls.

Data Summary for Solubility

Table 2: Solubility Profile of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Assay Type Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Thermodynamic PBS 7.4 25
Thermodynamic SGF 1.2 37
Thermodynamic SIF 6.8 37

| Kinetic | PBS | 7.4 | 25 | | |

Chemical Stability & Forced Degradation

Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A) that establishes the intrinsic stability of a drug substance.[9] These studies are designed to accelerate degradation, revealing the likely breakdown products and pathways that could occur over a product's shelf-life.[10] This information is fundamental to developing stable formulations and creating an analytical method that can separate the intact drug from its degradants.[11] A typical target for degradation is 5-20% to ensure that degradation products are formed at sufficient levels for detection and characterization.[12]

G Compound Compound Stock Solution (in ACN/H2O) Acid Acid Compound->Acid Base Base Compound->Base Ox Ox Compound->Ox Therm Therm Compound->Therm Photo Photo Compound->Photo Control Control Compound->Control Analysis Analyze all samples by Stability-Indicating HPLC-UV (at t=0, 4h, 8h, 24h...) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Control->Analysis

Protocols for Forced Degradation Studies

General Procedure: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture. For each condition below, mix one part stock solution with one part of the stressor solution.

  • Acid Hydrolysis:

    • Stressor: 1.0 M HCl (Final concentration: 0.5 M HCl).

    • Conditions: Incubate at 60°C.

    • Time Points: 2, 8, 24 hours.

    • Quenching: At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.5 M NaOH. Dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Stressor: 1.0 M NaOH (Final concentration: 0.5 M NaOH).

    • Conditions: Incubate at 60°C.

    • Time Points: 2, 8, 24 hours.

    • Quenching: At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.5 M HCl. Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Stressor: 6% Hydrogen Peroxide (H2O2) (Final concentration: 3% H2O2).[12]

    • Conditions: Incubate at room temperature, protected from light.

    • Time Points: 2, 8, 24 hours.

    • Quenching: No quenching required; dilute directly with mobile phase for analysis.

  • Thermal Degradation (in Solution):

    • Stressor: Heat. The sample is prepared in 50:50 acetonitrile:water only.

    • Conditions: Incubate at 80°C, protected from light.

    • Time Points: 1, 3, 7 days.

    • Quenching: Cool to room temperature before analysis.

  • Photostability:

    • Guideline: Follow ICH Q1B.[13][14]

    • Sample Prep: Prepare two sets of samples (solid powder and solution in quartz cuvettes). For each set, one sample is exposed to light, and one is wrapped in aluminum foil to serve as a dark control.[15]

    • Exposure: Place samples in a calibrated photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

    • Analysis: After exposure, compare the light-exposed samples to the dark controls.

Data Summary for Stability

Table 3: Forced Degradation Profile of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Stress Condition Time Point % Parent Remaining No. of Degradants >0.1% Observations (e.g., color change)
Control (RT) 24h
0.5 M HCl 24h
0.5 M NaOH 24h
3% H2O2 24h
80°C 7 days

| Photostability | ICH Q1B | | | |

Core Analytical Methodology: Stability-Indicating HPLC-UV

Causality: All solubility and stability data are meaningless without a reliable analytical method to generate them. A "stability-indicating method" (SIM) is an HPLC method that is validated to accurately measure the concentration of the active compound without interference from any degradation products, impurities, or excipients.[9] Its development is a primary outcome of forced degradation studies.

Representative Protocol for Method Development:

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Wavelength Detection: Scan the UV spectrum of the compound in the mobile phase to identify the wavelength of maximum absorbance (λmax).

  • Gradient Elution: Develop a gradient elution to ensure separation of the parent compound from any potential degradants. A starting point could be:

    • Time 0-2 min: 10% B

    • Time 2-15 min: 10% to 90% B (linear gradient)

    • Time 15-17 min: 90% B (hold)

    • Time 17-18 min: 90% to 10% B (return to initial)

    • Time 18-22 min: 10% B (re-equilibration)

  • Specificity Validation: Inject the control sample and all stressed samples from the forced degradation study. The method is considered stability-indicating if:

    • The parent peak is spectrally pure (as determined by a photodiode array detector).

    • All degradation product peaks are baseline-resolved from the parent peak.

    • A mass balance is achieved, where the decrease in the parent peak area corresponds to the increase in the sum of the degradant peak areas.

Conclusion and Implications

This guide outlines a systematic, industry-standard approach to characterizing the . The experimental data generated from these protocols will provide a clear picture of the compound's developability. Low aqueous solubility may necessitate formulation strategies such as amorphous solid dispersions or particle size reduction. Any significant degradation under specific stress conditions (e.g., hydrolysis in a basic environment or sensitivity to oxidation) will directly inform decisions on compatible excipients, packaging, and storage conditions. By investing in this foundational characterization early, research and development teams can mitigate future risks, accelerate the development timeline, and build a robust data package for regulatory submissions.

References

  • Alchemist-chem.com. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier Information. Retrieved January 25, 2026, from [Link]

  • LookChem.com. (2026, January 17). High Purity 2-Methoxy-5-(trifluoromethyl)pyridine: Synthesis, Applications & Supplier Information. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved January 25, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 25, 2026, from [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved January 25, 2026, from [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved January 25, 2026, from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 25, 2026, from [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 25, 2026, from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved January 25, 2026, from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved January 25, 2026, from [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved January 25, 2026, from [Link]

  • Liu, R. (Ed.). (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(9), 2345-2354. Retrieved January 25, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 96(9), 2345-2354. Retrieved January 25, 2026, from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 25, 2026, from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved January 25, 2026, from [Link]

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An In-depth Technical Guide to 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not readily identifiable in the public domain, its structural motifs are present in numerous patented compounds and research molecules, suggesting its significance as a key intermediate and a scaffold for further chemical exploration. This document outlines the most probable synthetic routes, discusses its physicochemical properties based on related structures, and explores its potential applications grounded in the biological activities of analogous compounds.

Introduction: The Significance of Trifluoromethylphenyl Pyridine Scaffolds

The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Its nitrogen atom imparts unique electronic properties and provides a handle for modulating solubility and target engagement. The introduction of a methoxy group at the 2-position and an aryl substituent at the 5-position creates a versatile platform for further functionalization.

The trifluoromethyl group (-CF3) is a privileged substituent in drug discovery. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. The combination of a 2-methoxypyridine core with a 4-(trifluoromethyl)phenyl moiety, therefore, represents a strategic design element for creating novel bioactive compounds. Derivatives of trifluoromethylpyridine have shown promise in various therapeutic areas, including oncology and neurology.[1][2]

Retrosynthetic Analysis and Key Synthetic Strategies

The most logical and industrially scalable approach to synthesizing 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is through a convergent synthesis, primarily relying on a cross-coupling reaction. A retrosynthetic analysis reveals two key starting materials: a halogenated 2-methoxypyridine and a functionalized trifluoromethylphenyl derivative.

G Target 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine Disconnect C-C Bond (Suzuki Coupling) Target->Disconnect Precursor1 5-Bromo-2-methoxypyridine Disconnect->Precursor1 Precursor2 4-(Trifluoromethyl)phenylboronic acid Disconnect->Precursor2 Precursors Key Precursors

Caption: Retrosynthetic analysis of the target molecule.

The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for constructing the C-C bond between the pyridine and phenyl rings.[3][4] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with good to excellent yields.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key precursors and the final target compound. These protocols are based on established and reliable procedures found in the chemical literature for analogous compounds.

Synthesis of Precursor 1: 5-Bromo-2-methoxypyridine

5-Bromo-2-methoxypyridine is a crucial building block for this synthesis.[5][6] It can be prepared from 2-amino-5-bromopyridine or via bromination of 2-methoxypyridine. A common laboratory-scale synthesis starts from 2-amino-5-methoxypyridine.[7]

Protocol:

  • Diazotization: Dissolve 2-amino-5-methoxypyridine in an aqueous solution of hydrobromic acid (HBr) at a low temperature (typically -5 to 0 °C).

  • Sandmeyer Reaction: Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture, maintaining the low temperature. This generates the corresponding diazonium salt.

  • Bromination: In the presence of a copper(I) bromide (CuBr) catalyst, the diazonium salt is converted to 5-bromo-2-methoxypyridine.

  • Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 5-bromo-2-methoxypyridine.

Synthesis of Precursor 2: 4-(Trifluoromethyl)phenylboronic acid

4-(Trifluoromethyl)phenylboronic acid is a commercially available reagent.[8][9] For researchers opting to synthesize it, a common method involves the reaction of a Grignard reagent or an organolithium species with a trialkyl borate.[10]

Protocol:

  • Formation of the Organometallic Reagent: React 1-bromo-4-(trifluoromethyl)benzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form the Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide.

  • Borylation: Cool the Grignard reagent solution to a low temperature (e.g., -78 °C) and add a solution of triisopropyl borate or trimethyl borate in anhydrous THF dropwise.

  • Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and then quench it by adding an aqueous acid solution (e.g., 1 M HCl).

  • Work-up and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude boronic acid is often purified by recrystallization.

Final Synthesis: Suzuki-Miyaura Coupling

The final step involves the palladium-catalyzed cross-coupling of the two precursors.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Precursor1 5-Bromo-2-methoxypyridine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Product 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine Precursor2 4-(Trifluoromethyl)phenylboronic acid Base Base (e.g., Na₂CO₃, K₂CO₃) Solvent Solvent (e.g., Toluene/Water, Dioxane/Water) Heat Heat (e.g., 80-100 °C) Purification Purification (Column Chromatography) Product->Purification

Caption: Suzuki-Miyaura coupling workflow.

Protocol:

  • Reaction Setup: In a reaction vessel, combine 5-bromo-2-methoxypyridine, 4-(trifluoromethyl)phenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]), and a base (e.g., sodium carbonate, potassium carbonate, or cesium carbonate).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine.

Physicochemical Properties and Characterization

The expected physicochemical properties of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine are summarized in the table below. These are predicted based on the properties of similar compounds.[11]

PropertyPredicted Value/Characteristic
Molecular Formula C₁₃H₁₀F₃NO
Molecular Weight 253.22 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol). Insoluble in water.
Melting Point Expected to be in the range of 80-120 °C

Characterization Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methoxy group protons around 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms, with the trifluoromethyl carbon appearing as a quartet due to coupling with the fluorine atoms.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) should show a prominent peak for the molecular ion [M+H]⁺ at m/z 254.22.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is not extensively published, the structural components suggest several potential areas of application.

  • Medicinal Chemistry: The trifluoromethylphenyl pyridine scaffold is a key feature in many biologically active molecules.[1] Compounds with this core structure have been investigated as inhibitors of various kinases, which are crucial targets in cancer therapy.[2] Additionally, pyridine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Therefore, this compound could serve as a valuable starting point for the development of novel therapeutics.

  • Agrochemicals: The trifluoromethylpyridine moiety is present in several commercial pesticides.[1] The unique properties of the trifluoromethyl group can enhance the efficacy and environmental persistence of these agents.

  • Materials Science: Pyridine-containing molecules are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their electron-transporting properties. The introduction of the trifluoromethylphenyl group can modulate the electronic and photophysical properties of such materials.

Conclusion

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is a synthetically accessible and versatile molecule with significant potential in various scientific disciplines. While its specific history is not well-documented, its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura cross-coupling. The combination of the 2-methoxypyridine and 4-(trifluoromethyl)phenyl moieties makes it an attractive scaffold for the design and synthesis of novel compounds with tailored biological or material properties. Further research into the specific activities of this compound and its derivatives is warranted to fully explore its potential.

References

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. (n.d.). [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. (n.d.). [Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. MDPI. (2024-07-26). [Link]

  • 4-phenyl-pyridine derivatives.
  • Ullmann condensation. Wikipedia. (n.d.). [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. (n.d.). [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (n.d.). [Link]

  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. (n.d.). [Link]

  • Ullmann Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. National Center for Biotechnology Information. (n.d.). [Link]

  • Efficient Synthesis of 5-Functionalised 2-Methoxypyridines and their Transformation to Bicyclic d-Lactams, both Accessed Using M. Thieme. (n.d.). [Link]

  • Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PubMed Central. (2022-11-28). [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. (2025-08-07). [Link]

  • 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. PubMed. (2024-04-02). [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. (n.d.). [Link]

  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. (2025-08-06). [Link]

  • Low-dose triple combination formulation. PubChem. (n.d.). [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. (2023-04-21). [Link]

  • Method for preparing 5-bromo-2-methylpyridine.
  • Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. ResearchGate. (2015-11-06). [Link]

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. (n.d.). [Link]

  • Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. (n.d.). [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. (2025-11-24). [Link]

  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. China Langchem Inc.. (n.d.). [Link]

  • Complete assignments of NMR data of 13 hydroxymethoxyflavones. ResearchGate. (2025-08-09). [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. University of Turin. (2022-06-02). [Link]

  • 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
  • Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Autech Industry Co.,Limited. (n.d.). [Link]

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Methodological & Application

The Strategic Utility of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Chemistry

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and heterocyclic moieties has become a cornerstone of designing molecules with enhanced physicochemical and biological properties. The building block, 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine , represents a confluence of these desirable features. This biaryl pyridine derivative is an increasingly valuable intermediate for researchers in medicinal chemistry and materials science. Its unique electronic and steric characteristics, imparted by the methoxy and trifluoromethylphenyl groups, offer a versatile platform for the construction of complex molecular architectures.

The trifluoromethyl group is well-regarded for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Concurrently, the 2-methoxypyridine core serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and further cross-coupling reactions.[3][4] The methoxy group can also act as a masked pyridone, expanding its synthetic utility.[3] This application note provides a comprehensive overview of the use of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine as a building block, with a focus on its synthesis via palladium-catalyzed cross-coupling and its potential applications in the development of novel therapeutics and functional materials.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The most direct and efficient method for the synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated 2-methoxypyridine and a boronic acid derivative, offering high yields and broad functional group tolerance.[6]

Conceptual Workflow of the Suzuki-Miyaura Coupling

The synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine via Suzuki-Miyaura coupling is a well-established and robust method. The general workflow involves the reaction of a halo-pyridine with a phenylboronic acid in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_catalyst Catalytic System 2-Methoxy-5-bromopyridine 2-Methoxy-5-bromopyridine Reaction Vessel Reaction Vessel 2-Methoxy-5-bromopyridine->Reaction Vessel 4-(Trifluoromethyl)phenylboronic acid 4-(Trifluoromethyl)phenylboronic acid 4-(Trifluoromethyl)phenylboronic acid->Reaction Vessel Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Vessel Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Reaction Vessel Heating & Stirring Heating & Stirring Reaction Vessel->Heating & Stirring Workup & Purification Workup & Purification Heating & Stirring->Workup & Purification Final Product 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine Workup & Purification->Final Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. The reaction conditions are based on established procedures for similar Suzuki-Miyaura couplings involving substituted pyridines.[7][8]

Materials and Reagents:

ReagentRoleTypical Molar Eq.Purity
2-Methoxy-5-bromopyridineElectrophile1.0>98%
4-(Trifluoromethyl)phenylboronic acidNucleophile1.1 - 1.5>98%
Tetrakis(triphenylphosphine)palladium(0)Catalyst0.02 - 0.05>98%
Potassium Carbonate (anhydrous)Base2.0 - 3.0>99%
1,4-DioxaneSolvent-Anhydrous
WaterCo-solvent-Degassed, DI

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-methoxy-5-bromopyridine (1.0 eq.), 4-(trifluoromethyl)phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 volumetric ratio (e.g., 10 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine.

Mechanism and Rationale

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 (Final Product) RedElim->Product R1X R1-X (2-Methoxy-5-bromopyridine) R1X->OxAdd R2B R2-B(OH)2 (4-(CF3)PhB(OH)2) R2B->Transmetal Base Base (K2CO3) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-methoxy-5-bromopyridine to form a Pd(II) complex.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[6]

The choice of a phosphine ligand, such as triphenylphosphine, is crucial for stabilizing the palladium catalyst and promoting the reaction. The use of a base is essential for the activation of the organoboron species. An aqueous solvent system is often employed to facilitate the dissolution of the base and enhance the rate of transmetalation.

Applications in Drug Discovery and Agrochemicals

While specific, publicly documented applications of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine are emerging, its structural motifs are present in a variety of biologically active molecules. This building block is a valuable precursor for the synthesis of compounds targeting a range of therapeutic areas and for the development of novel agrochemicals.[1][9]

Potential Therapeutic Targets:
  • Kinase Inhibitors: The pyridine and phenyl rings can serve as a scaffold for designing inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

  • GPCR Modulators: The biaryl structure can be elaborated to interact with G-protein coupled receptors, a large family of drug targets.

  • Ion Channel Modulators: The lipophilic nature of the trifluoromethylphenyl group can facilitate the interaction of resulting molecules with ion channels in cell membranes.

Agrochemical Development:

Trifluoromethyl-substituted pyridines are key components in many modern herbicides, fungicides, and insecticides.[1] The unique properties imparted by the trifluoromethyl group can lead to increased efficacy and selectivity of crop protection agents.

Conclusion

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is a strategically important building block in organic synthesis. Its efficient preparation via the Suzuki-Miyaura cross-coupling reaction, coupled with the desirable physicochemical properties of its constituent moieties, makes it a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals. The protocols and insights provided in this application note are intended to empower researchers to leverage the synthetic potential of this versatile compound in their discovery and development programs.

References

  • Moghadam, E. S., & Amini, M. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molbank, 2018(3), M993. Available at: [Link]

  • Sato, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 175-187. Available at: [Link]

  • Gehrke, M., et al. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 10(9). Available at: [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3043-3047. Available at: [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

  • Charette, A. B. (2011). 2-Methoxy Pyridine. In e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

  • CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine. (2012).
  • Pemberton, R. P., et al. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid... Available at: [Link]

  • Liu, B., et al. (2013). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Chemical Science, 4(5), 2163-2167. Available at: [Link]

  • Govek, T. D., & Overman, L. E. (2001). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 3(10), 1555-1557. Available at: [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022). Polymers, 14(15), 3045. Available at: [Link]

  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]

  • Kılıçarslan, F. A. (2023). Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. Journal of Fluorescence, 33(6), 2461-2467. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Liu, B., et al. (2013). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Sci-Hub. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1913. Available at: [Link]

  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Govek, T. D., & Overman, L. E. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Available at: [Link]

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Application Note & Protocols: A Strategic Approach to In Vitro Assay Development for 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The trifluoromethylpyridine scaffold is a privileged motif in modern medicinal chemistry and agrochemistry. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while the pyridine ring offers versatile points for chemical modification and interaction with biological targets.[1] The compound 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is a representative of this class, holding potential as an intermediate or a lead compound for developing novel therapeutics, including anti-inflammatory, anti-tumor, or anti-bacterial agents.[2]

However, before its potential can be realized, a robust and reliable in vitro assay is required to elucidate its biological activity, mechanism of action, and potency. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive, strategy-driven guide to developing and validating in vitro assays for this compound. We will proceed from a broad assessment of cytotoxicity to focused primary and secondary assays based on rational, structure-based hypotheses of its potential biological targets. The core principle of this guide is not just to provide steps, but to explain the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous workflow.[3][4]

Section 1: Foundational Workflow & Initial Cytotoxicity Assessment

A primary challenge with a novel compound is distinguishing specific, target-mediated effects from non-specific cellular toxicity. A compound that indiscriminately kills cells can appear active in many functional assays. Therefore, the first essential step is to determine the compound's intrinsic cytotoxicity to establish a viable concentration range for subsequent specific assays.[5][6]

Workflow for Characterizing a Novel Compound

Assay_Development_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening (Target Hypothesis) cluster_2 Phase 3: Secondary & Confirmatory Assays Compound Test Compound (2-Methoxy-5-[...]) Cytotoxicity General Cytotoxicity Assay (e.g., MTT, LDH) Compound->Cytotoxicity Determine toxic concentration range Biochem_Kinase Biochemical Screen 1: Kinase Inhibition Assay Cytotoxicity->Biochem_Kinase Use non-toxic concentrations Biochem_GPCR Biochemical Screen 2: GPCR Binding/Function Cytotoxicity->Biochem_GPCR Use non-toxic concentrations Cell_Kinase Cell-Based Assay: Target Phosphorylation Biochem_Kinase->Cell_Kinase Confirm hit in cellular context Cell_GPCR Cell-Based Assay: Second Messenger (cAMP) Biochem_GPCR->Cell_GPCR Confirm hit in cellular context Validation Full Assay Validation (Robustness, Specificity, etc.) Cell_Kinase->Validation Cell_GPCR->Validation Kinase_Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP Phosphorylation PhosphoSubstrate Phospho-Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->ADP Phosphorylation Substrate->PhosphoSubstrate Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->PhosphoSubstrate Phosphorylation Inhibitor Test Compound (Inhibitor?) Inhibitor->Kinase Inhibitor->ADP Phosphorylation Inhibitor->PhosphoSubstrate Phosphorylation ADP_to_ATP ADP is converted to ATP ADP->ADP_to_ATP Light Luminescent Signal ADP_to_ATP->Light drives reaction Luciferase Luciferase + Luciferin Luciferase->Light

Caption: Principle of a luminescent ADP-based kinase assay.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., against VEGFR-2)

This protocol outlines a biochemical assay to determine the IC₅₀ value of the compound against a representative tyrosine kinase, VEGFR-2. [7] Materials:

  • Recombinant human VEGFR-2 kinase (e.g., from SignalChem)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase reaction buffer (specific to the enzyme)

  • 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Low-volume 384-well white plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in kinase buffer. Dispense 1 µL of each dilution into the 384-well plate. Include positive control (known inhibitor, e.g., Sorafenib) and negative control (vehicle, DMSO) wells.

  • Kinase/Substrate Addition: Prepare a master mix of VEGFR-2 and substrate in kinase buffer. Add 2 µL of this mix to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 2 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-based luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls. Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Presentation
CompoundTarget KinaseIC₅₀ (nM)Hill Slope
Compound X VEGFR-2150.51.1
Compound X EGFR>10,000-
Sorafenib (Control) VEGFR-28.21.0

Section 3: The G-Protein Coupled Receptor (GPCR) Modulator Hypothesis

GPCRs are the largest family of cell surface receptors and are major drug targets. [8]Certain pyridine derivatives have been shown to act as modulators of GPCRs, such as muscarinic acetylcholine receptors. [9]Therefore, screening against a panel of GPCRs is a valuable secondary line of investigation.

Principle of the cAMP-Glo™ Assay

Many GPCRs signal through the modulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Gs-coupled receptors activate this enzyme, increasing cAMP levels, while Gi-coupled receptors inhibit it, decreasing cAMP levels. The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels. In the assay, cells are lysed, and the generated cAMP stimulates a protein kinase, which acts on a luciferase substrate to produce light. The amount of light is inversely proportional to the cAMP concentration.

GPCR_Signaling_Pathway cluster_0 cluster_1 Cell Membrane cluster_2 Ligand Ligand (Test Compound?) GPCR GPCR (Gs) Ligand->GPCR Binds G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified Gs-coupled GPCR signaling pathway.

Protocol 3: Cell-Based GPCR Functional Assay (cAMP Accumulation)

This protocol describes how to measure the effect of the test compound on a Gs-coupled receptor, such as the β2-adrenergic receptor, expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., β2-adrenergic receptor)

  • Culture medium

  • Stimulation buffer

  • Test compound and a known agonist (e.g., Isoproterenol)

  • cAMP-Glo™ Assay kit (Promega)

  • Low-volume 384-well white plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed the HEK293 cells into a 384-well white plate at an appropriate density and grow overnight.

  • Cell Preparation: Remove the culture medium and replace it with 20 µL of stimulation buffer. Equilibrate the plate at room temperature for 30 minutes.

  • Compound Addition: Add 10 µL of serially diluted test compound to the wells. To test for antagonist activity, add the test compound first, incubate, and then add a known agonist at its EC₈₀ concentration.

  • Incubation: Incubate for 30 minutes at room temperature to stimulate the cells.

  • Cell Lysis: Add 40 µL of the cAMP-Glo™ Lysis Buffer and incubate for 15 minutes.

  • cAMP Detection: Add 40 µL of the cAMP-Glo™ Detection Solution (containing protein kinase A) and incubate for 20 minutes.

  • Signal Generation: Add 80 µL of the Kinase-Glo® Reagent and incubate for 10 minutes.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: The luminescent signal is inversely proportional to the cAMP concentration. Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Section 4: Assay Validation Principles

Once a primary assay demonstrates activity, it must be validated to ensure it is fit for purpose. [10]Assay validation provides objective evidence that the method is reliable, reproducible, and accurate for its intended use. [11][12]Key validation parameters are outlined by regulatory bodies and are crucial for the integrity of drug discovery programs. [13]

Key Validation Parameters
  • Precision: The closeness of agreement between a series of measurements from the same sample. Assessed as intra-assay (repeatability) and inter-assay (reproducibility). [14]* Accuracy: The closeness of the measured value to the true or accepted reference value. [14]* Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be present. [13]* Linearity & Range: The ability to obtain results that are directly proportional to the concentration of the analyte over a given range.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, incubation time). [11]* Assay Quality Metrics (for HTS):

    • Signal-to-Background (S/B): Mean(High Control) / Mean(Low Control)

    • Z'-Factor: 1 - [3 * (SD(High Control) + SD(Low Control)) / |Mean(High Control) - Mean(Low Control)|]. A Z'-factor > 0.5 indicates an excellent assay.

Assay_Validation_Workflow Dev Assay Development & Optimization Prec Precision (Intra- & Inter-Assay) Dev->Prec Acc Accuracy (Spiking/Recovery) Dev->Acc Spec Specificity (Interference Testing) Dev->Spec Lin Linearity & Range Dev->Lin Rob Robustness (Varying Parameters) Prec->Rob Acc->Rob Spec->Rob Lin->Rob Val Validated Assay (Fit for Purpose) Rob->Val

Caption: Key stages in the assay validation process.

Summary

This application note provides a structured and logical framework for developing in vitro assays to characterize the biological activity of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. By starting with a foundational cytotoxicity assessment, researchers can establish a proper concentration window for subsequent, more specific assays. Based on structural homology to known bioactive molecules, we have provided detailed protocols for testing two high-probability target classes: protein kinases and GPCRs. Finally, we have emphasized the critical importance of rigorous assay validation to ensure that the generated data is accurate, reproducible, and trustworthy. This systematic approach maximizes the probability of successfully identifying the compound's mechanism of action and provides a solid foundation for further drug discovery and development efforts.

References

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health (NIH).[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.[Link]

  • Recent progress in assays for GPCR drug discovery. PubMed.[Link]

  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed.[Link]

  • In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. PubMed.[Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. National Institutes of Health (NIH).[Link]

  • High throughput screening technologies for ion channels. PubMed Central.[Link]

  • Drawing graphs with dot. Graphviz.[Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[Link]

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  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.[Link]

  • 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. ResearchGate.[Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health (NIH).[Link]

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  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BPS Bioscience.[Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers.[Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.[Link]

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  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.[Link]

  • N-(4-Meth-oxy-phen-yl)-6-methyl-2-phenyl-5-{[4-(tri-fluoro-meth-yl)anilino]meth-yl}pyrimidin-4-amine. PubMed.[Link]

  • 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. National Institutes of Health (NIH).[Link]

  • Let's Draw a Graph: An Introduction with Graphviz. UC Berkeley EECS.[Link]

  • Preparation of (trifluoromethyl)pyridines.
  • Graphviz tutorial. YouTube.[Link]

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  • 2-Methoxy-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier Information. lookchem.com.[Link]

  • A Practical Guide to Immunoassay Method Validation. PubMed Central.[Link]

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Application Notes and Protocols for In Vivo Evaluation of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine represents a novel chemical entity with significant therapeutic potential, likely targeting key pathways in the central nervous system (CNS). The structural motif, particularly the trifluoromethylphenyl group, is frequently associated with molecules that modulate metabotropic glutamate receptors (mGluRs). Specifically, this guide is predicated on the hypothesis that this compound acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Dysregulation of mGluR5 signaling is implicated in numerous neurological and psychiatric disorders, including Fragile X syndrome (FXS), anxiety, and depression.[1][2]

These application notes provide a comprehensive framework for the initial in vivo characterization of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine in relevant animal models. The protocols herein are designed to establish a foundational understanding of the compound's pharmacokinetic profile, target engagement, and efficacy in a disease-relevant context, specifically focusing on a mouse model of Fragile X syndrome.

Preclinical In Vivo Study Design: A Phased Approach

A logical, stepwise progression is critical for the efficient and ethical in vivo evaluation of a novel compound. The following workflow outlines a recommended path from initial tolerability and pharmacokinetic assessments to definitive efficacy studies.

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Target Engagement & Efficacy Screening cluster_2 Phase 3: Advanced Efficacy & Mechanism of Action A Compound Formulation & Stability Testing B Maximum Tolerated Dose (MTD) & Acute Toxicity A->B C Single-Dose Pharmacokinetics (PK) (IV & PO) B->C D Selection of Animal Model (e.g., Fmr1 KO Mouse) C->D E Behavioral Test Battery (Anxiety, Repetitive Behavior, Social Interaction) D->E F Dose-Response Studies E->F G Chronic Dosing Studies F->G H Pharmacodynamic (PD) Biomarker Analysis (e.g., Brain Tissue) G->H I Off-Target & Safety Pharmacology H->I

Figure 1: A phased workflow for the in vivo evaluation of a novel CNS compound.

Part 1: Formulation and Administration

Rationale for Formulation Selection

For initial in vivo screening, a simple, clear, and stable formulation is paramount. A solution or a well-dispersed suspension is preferable to ensure homogenous dosing. The choice of vehicle should prioritize animal safety and be inert with respect to the compound's activity. A common and generally well-tolerated vehicle for oral administration in rodents is a solution of 0.5% methylcellulose in sterile water. For intravenous administration, a solution in saline with a co-solvent like DMSO (not exceeding 10% of the total volume) may be necessary for compounds with poor aqueous solubility.

Protocol: Preparation of Oral Suspension (0.5% Methylcellulose)
  • Preparation of 0.5% Methylcellulose Vehicle:

    • Weigh 0.5 g of methylcellulose powder.

    • Heat 50 mL of sterile water to 60-70°C.

    • Add the methylcellulose powder to the heated water and stir vigorously until it is fully dispersed.

    • Add 50 mL of cold sterile water and continue stirring until a clear, viscous solution is formed.

    • Store the vehicle at 4°C.

  • Preparation of Dosing Suspension:

    • Calculate the required amount of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine based on the desired dose and the number of animals.

    • Weigh the compound accurately.

    • Add a small volume of the 0.5% methylcellulose vehicle to the compound and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.

    • Ensure the suspension is homogenous before each administration.

Protocol: Oral Gavage in Mice

Oral gavage is a precise method for delivering a specific dose of the compound directly into the stomach.[3][4][5][6]

  • Animal Restraint:

    • Gently scruff the mouse, ensuring the skin over the neck and shoulders is securely held. This will immobilize the head.

    • Position the mouse vertically, allowing its body to be supported. This alignment straightens the path to the esophagus.[3]

  • Gavage Needle Insertion:

    • Use a 20-gauge, 1.5-inch curved gavage needle with a rounded tip for adult mice.[4][5]

    • Measure the needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the needle if necessary.[4]

    • Introduce the needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.[5]

    • The mouse should swallow the needle as it reaches the esophagus. If resistance is met, do not force the needle; withdraw and re-attempt.[5]

  • Compound Administration:

    • Once the needle is in place, administer the compound slowly and steadily.[3]

    • Withdraw the needle smoothly in a single motion.

    • Monitor the animal for any signs of distress immediately after the procedure.

Part 2: Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[7] This information is critical for designing effective efficacy studies.

Study Design: Single-Dose PK in Mice
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

  • Sample Collection: Blood samples (approximately 30-50 µL) are collected at multiple time points post-dose. A sparse sampling design is often used for mice, with 3-4 animals per time point.[8]

  • Time Points (IV): 2, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours.

  • Time Points (PO): 15, 30 minutes, 1, 2, 4, 8, 24 hours.

Protocol: Serial Blood Sampling in Mice

This protocol describes a method for obtaining multiple blood samples from a single mouse, which can reduce animal usage and inter-animal variability.[9]

  • Submandibular Bleed (for early time points):

    • Properly restrain the mouse.

    • Use a sterile lancet to puncture the submandibular vein.

    • Collect the blood into a heparinized capillary tube.

    • Apply gentle pressure to the puncture site to stop the bleeding.

  • Saphenous Vein Bleed (for intermediate time points):

    • Anesthetize the mouse if necessary.

    • Shave the area around the saphenous vein on the hind leg.

    • Apply a small amount of petroleum jelly to the area to help with blood droplet formation.

    • Puncture the vein with a sterile needle.

    • Collect the blood as described above.

  • Cardiac Puncture (terminal bleed for the final time point):

    • The animal must be deeply anesthetized.

    • Position the mouse on its back.

    • Insert a needle into the thoracic cavity, aiming for the heart.[9]

    • Gently aspirate the blood. This is a terminal procedure.

Data Presentation: Key Pharmacokinetic Parameters

The collected plasma samples will be analyzed using a validated LC-MS/MS method to determine the concentration of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. The following parameters should be calculated and presented in a table.

ParameterIV AdministrationOral Administration
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
Half-life (t1/2) (h)
Clearance (CL) (L/h/kg)
Volume of Distribution (Vd) (L/kg)
Bioavailability (F%)

Part 3: In Vivo Efficacy in a Fragile X Syndrome Mouse Model

Fragile X syndrome is caused by the silencing of the FMR1 gene, leading to an absence of the fragile X mental retardation protein (FMRP).[10] This results in exaggerated mGluR5 signaling. The Fmr1 knockout (KO) mouse is a well-validated model that recapitulates many of the behavioral phenotypes of FXS, including anxiety, repetitive behaviors, and social deficits.[10][11]

Hypothetical Signaling Pathway

mGluR5_Signaling cluster_0 Normal Synapse cluster_1 FXS Synapse (FMRP Absent) cluster_2 FXS Synapse + Compound Glutamate_N Glutamate mGluR5_N mGluR5 Glutamate_N->mGluR5_N Protein_Synth_N Protein Synthesis mGluR5_N->Protein_Synth_N Activates FMRP_N FMRP FMRP_N->Protein_Synth_N Inhibits Glutamate_FXS Glutamate mGluR5_FXS mGluR5 Glutamate_FXS->mGluR5_FXS Protein_Synth_FXS EXCESSIVE Protein Synthesis mGluR5_FXS->Protein_Synth_FXS Activates Glutamate_C Glutamate mGluR5_C mGluR5 Glutamate_C->mGluR5_C Protein_Synth_C NORMALIZED Protein Synthesis mGluR5_C->Protein_Synth_C Activates Compound 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine (mGluR5 NAM) Compound->mGluR5_C Inhibits

Sources

Application Note: A High-Throughput Screening Protocol for the Identification of Novel Kinase Inhibitors Among 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Trifluoromethyl-Substituted Pyridine Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine scaffold, in particular, has emerged as a promising starting point for the development of novel therapeutics, with analogs demonstrating potent activity as kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Therefore, the efficient identification of novel kinase inhibitors from libraries of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine derivatives is a key objective in modern drug discovery.

This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine derivatives to identify and characterize novel kinase inhibitors. The described workflow is designed to be robust, efficient, and readily adaptable to various kinase targets and laboratory automation platforms. We will detail a multi-stage screening cascade, beginning with a primary biochemical screen to identify potent inhibitors of a target kinase, followed by a cell-based secondary assay to assess cellular potency and cytotoxicity, and culminating in a series of counter-screens and hit validation studies to eliminate false positives and confirm the mechanism of action.

Pre-Screening Compound Management: Ensuring Data Integrity

The quality of the data generated in any HTS campaign is fundamentally dependent on the integrity of the compound library. Proper handling and quality control of the 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine derivatives are paramount.

Key Considerations:

  • Solubility: The trifluoromethyl group can impact solubility. It is crucial to determine the optimal solvent (typically DMSO) and concentration for creating stock solutions. A preliminary solubility assessment of a representative subset of the library is recommended.

  • Purity and Identity: The purity and identity of each compound should be confirmed, ideally by LC-MS and ¹H NMR, before inclusion in the screening library.

  • Storage and Handling: Stock solutions should be stored in a controlled environment (e.g., -20°C or -80°C) in low-binding microplates to prevent degradation and adsorption. Multiple freeze-thaw cycles should be avoided.

The HTS Cascade: A Multi-Pronged Approach to Hit Identification

Our proposed HTS workflow employs a tiered approach, starting with a broad primary screen to cast a wide net, followed by increasingly specific assays to winnow down the initial hits to a small number of high-confidence lead candidates.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Counter Screens cluster_3 Hit Validation Primary_Assay Biochemical Kinase Assay (TR-FRET) Dose_Response IC50 Determination Primary_Assay->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., AlphaLISA) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cellular Potency & Cytotoxicity (CellTiter-Glo) Orthogonal_Assay->Cell_Based_Assay Counter_Screen Assay Interference Counter-Screen Cell_Based_Assay->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR_Analysis Resynthesis Resynthesis & Purity Confirmation SAR_Analysis->Resynthesis

Figure 1: A tiered high-throughput screening cascade for the identification of kinase inhibitors.

Part 1: Primary Screening - A Biochemical Approach

The initial screen aims to identify compounds that directly inhibit the activity of the target kinase in a purified, cell-free system. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for this purpose due to its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[2]

Principle of the TR-FRET Kinase Assay:

This assay measures the phosphorylation of a substrate peptide by the target kinase. A europium chelate-labeled anti-phospho-substrate antibody (donor) and an acceptor-labeled substrate peptide are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, resulting in a detectable fluorescent signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Materials:

  • 384-well, low-volume, white microplates

  • Recombinant kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-labeled antibody and Alexa Fluor™ 647-labeled streptavidin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine derivative library (10 mM in DMSO) into the assay plates. This results in a final assay concentration of 10 µM.

  • Enzyme and Substrate Preparation: Prepare a solution of the kinase and biotinylated substrate peptide in assay buffer at 2X the final desired concentration.

  • ATP Preparation: Prepare a solution of ATP in assay buffer at 2X the final desired concentration (typically at the Km for the kinase).

  • Assay Initiation: Add 5 µL of the enzyme/substrate mixture to each well of the assay plate and incubate for 15 minutes at room temperature.

  • Kinase Reaction: Add 5 µL of the ATP solution to each well to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Prepare the TR-FRET detection reagent mix containing the Eu-labeled antibody and Alexa Fluor™ 647-labeled streptavidin in TR-FRET dilution buffer. Add 10 µL of the detection mix to each well.

  • Incubation and Measurement: Incubate the plates for 60 minutes at room temperature, protected from light. Read the plates on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

Data Analysis:

The primary data is expressed as the ratio of the acceptor and donor fluorescence signals. The percentage of inhibition for each compound is calculated relative to the positive (staurosporine) and negative (DMSO) controls on each plate. A Z'-factor is calculated for each plate to assess the quality and robustness of the assay.[3]

ParameterValueDescription
Z'-Factor > 0.5A measure of assay quality, indicating a good separation between positive and negative controls.
Signal-to-Background > 5The ratio of the signal from the uninhibited reaction to the background signal.
Hit Cutoff > 3 SD from meanCompounds that inhibit the kinase activity by more than three standard deviations from the mean of the library are considered primary hits.
Part 2: Hit Confirmation and Triage

Primary hits are then subjected to a series of assays to confirm their activity and triage them for further investigation.

  • IC₅₀ Determination: Confirmed hits are re-tested in the primary TR-FRET assay over a range of concentrations (e.g., 10-point dose-response curve) to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of their potency.

  • Orthogonal Biochemical Assay: To rule out assay-specific artifacts, the activity of the hits is confirmed using a different assay format. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a suitable orthogonal assay.[4] The principle relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into proximity by a biological interaction.[5]

Part 3: Secondary and Counter-Screening - Moving to a Cellular Context

The most promising hits from the biochemical assays are then evaluated in a more physiologically relevant cell-based assay. This step is crucial for assessing the compound's ability to cross the cell membrane and inhibit the target kinase in a cellular environment.

Principle:

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. A decrease in cell viability upon treatment with a compound can indicate either general cytotoxicity or a specific anti-proliferative effect, potentially mediated by the target kinase.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • 384-well, clear-bottom, white-walled tissue culture plates

  • Cell culture medium supplemented with fetal bovine serum and antibiotics

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the cells into the 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the hit compounds at various concentrations (e.g., 8-point dose-response).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Assay: Equilibrate the plates to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Signal Development and Measurement: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the number of viable cells. The percentage of cell viability is calculated relative to DMSO-treated control cells. The half-maximal effective concentration (EC₅₀) is determined for each compound.

Counter-Screening for Assay Interference:

It is essential to perform counter-screens to identify and eliminate compounds that interfere with the assay technology itself. For the primary TR-FRET assay, a counter-screen can be run in the absence of the kinase to identify compounds that quench the fluorescence signal. For the CellTiter-Glo® assay, a counter-screen can be performed in a cell-free system to identify compounds that directly inhibit the luciferase enzyme.

Hit Validation: From Confirmed Hit to Lead Candidate

The final stage of the HTS campaign involves the rigorous validation of the most promising hits.

Hit_Validation cluster_0 Initial Hit Set cluster_1 Validation & Characterization cluster_2 Lead Candidate Confirmed_Hits Confirmed Hits (Potent & Cell-Active) SAR SAR by Analogs Confirmed_Hits->SAR Resynthesis Resynthesis & Purity Confirmation SAR->Resynthesis Selectivity Kinase Selectivity Profiling Resynthesis->Selectivity Lead Validated Lead Candidate Selectivity->Lead

Figure 2: The hit validation process, from confirmed hits to a validated lead candidate.

  • Structure-Activity Relationship (SAR) Analysis: The chemical structures of the validated hits are analyzed to identify common pharmacophores and guide the synthesis of analogs for SAR studies.

  • Resynthesis and Purity Confirmation: The most promising hit compounds are resynthesized from scratch and their purity and identity are rigorously confirmed. This is a critical step to ensure that the observed activity is not due to an impurity from the original library sample.

  • Kinase Selectivity Profiling: To assess the selectivity of the hit compounds, they should be screened against a panel of other kinases. A highly selective inhibitor is often desirable to minimize off-target effects.

Conclusion

The protocol outlined in this application note provides a robust and efficient framework for the high-throughput screening of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine derivatives to identify novel kinase inhibitors. By employing a multi-tiered screening cascade that incorporates both biochemical and cell-based assays, coupled with rigorous hit confirmation and validation studies, researchers can confidently identify and advance promising lead candidates for further drug development. The adaptability of this protocol allows for its application to a wide range of kinase targets, making it a valuable tool in the quest for new and effective therapies.

References

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Sources

Application Note: Quantitative Determination of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantitative determination of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, a key intermediate in pharmaceutical synthesis. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, offering high specificity, accuracy, and precision. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines. The described method is suitable for quality control, stability testing, and research applications in drug development.

Introduction

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is a significant heterocyclic compound incorporating both a pyridine ring and a trifluoromethyl group. Such trifluoromethylpyridine (TFMP) moieties are crucial structural motifs in a wide array of active pharmaceutical ingredients (APIs) and agrochemicals, owing to the unique physicochemical properties conferred by the fluorine atoms.[1][2] The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability. Given its role as a critical building block, the accurate quantification of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is paramount to ensure the quality, consistency, and safety of the final drug product. Impurities in starting materials and intermediates can impact the efficacy and safety of the API.[3][4]

This guide provides a scientifically sound and validated HPLC method designed for researchers, scientists, and drug development professionals. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development.

Principle of the Method

The quantification of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is achieved by RP-HPLC. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The methoxy and trifluoromethylphenyl substituents on the pyridine ring provide sufficient hydrophobicity for good retention on a C18 column. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to ensure a sharp peak shape and an appropriate retention time. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. Quantification is based on the external standard method, where the peak area of the analyte in the sample is compared to the peak area of a certified reference standard of known concentration.

Materials and Reagents

  • Reference Standard: 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Buffers: Potassium dihydrogen phosphate (KH₂PO₄, analytical grade), Orthophosphoric acid (analytical grade)

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A: 20 mM KH₂PO₄ buffer, pH 3.0 (adjusted with H₃PO₄)B: AcetonitrileA buffered mobile phase is used to maintain a constant pH and ensure consistent ionization state of any potential impurities, leading to reproducible retention times. Acetonitrile is a common organic modifier with good UV transparency.
Elution Mode Isocratic: 60% BAn isocratic elution is simpler, more robust, and generally provides faster run times when analyzing a single target compound. The 60% acetonitrile concentration is chosen to achieve an optimal retention time and peak shape.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm i.d. column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity changes in the mobile phase.
Detection Wavelength 254 nmThis wavelength is commonly used for aromatic compounds and is expected to provide good sensitivity for the pyridine and phenyl chromophores in the analyte. A UV scan of the analyte should be performed to confirm the wavelength of maximum absorbance.
Injection Volume 10 µLA small injection volume is used to prevent column overloading and maintain good peak shape.
Run Time 10 minutesThis provides sufficient time for the elution of the analyte and any potential impurities, while allowing for a high sample throughput.

Experimental Protocols

Preparation of Solutions
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer (A) and acetonitrile (B) in the desired ratio (e.g., 400 mL of A and 600 mL of B for a 40:60 mixture). Degas the mobile phase before use.

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine and dissolve it in the sample diluent to obtain a final concentration within the calibration range. For example, if analyzing a bulk drug substance, weigh approximately 25 mg and dissolve it in a 25 mL volumetric flask, then perform a further 1:10 dilution to achieve a nominal concentration of 100 µg/mL.

System Suitability

Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the 50 µg/mL working standard solution six times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Calculate the concentration of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine in the samples using the calibration curve.

Method Validation

The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5]

Specificity

Specificity was demonstrated by analyzing a blank (diluent), a placebo (if applicable for a formulated product), and the analyte. The chromatograms showed no interfering peaks at the retention time of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. Forced degradation studies were also performed (acid, base, oxidative, thermal, and photolytic stress) to show that the method can resolve the analyte from its degradation products.

Linearity

The linearity of the method was evaluated by analyzing six standard solutions at different concentrations ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was analyzed in triplicate.

Spiked LevelMean Recovery (%)RSD (%)
80%99.50.8
100%100.20.6
120%99.80.7
Precision
  • Repeatability (Intra-day precision): Six replicate injections of the 50 µg/mL standard were performed on the same day. The RSD of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD was calculated.

Precision LevelRSD (%)
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterS/N RatioConcentration
LOD 3:1~0.3 µg/mL
LOQ 10:1~1.0 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solutions calib Calibration Curve Generation prep_std->calib prep_sample Prepare Sample Solutions sample_inj Sample Injection prep_sample->sample_inj sys_suit System Suitability Test sys_suit->calib Pass calib->sample_inj integrate Peak Integration sample_inj->integrate quant Quantification integrate->quant result Final Report quant->result

Caption: Workflow for the quantification of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine.

Method Validation Pathway

G cluster_precision Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for the validation of the analytical method.

Conclusion

The developed RP-HPLC method for the quantification of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is specific, linear, accurate, precise, and robust. The method is suitable for its intended purpose in a quality control environment for the analysis of bulk drug substances and intermediates. The detailed protocol and validation data provide a solid foundation for the implementation of this method in pharmaceutical development and manufacturing.

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Application Note: A Systematic Approach to the Formulation of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine for Preclinical Biological Testing

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The successful preclinical evaluation of novel chemical entities is fundamentally dependent on appropriate formulation. This is particularly true for compounds like 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, a pyridine derivative whose structural characteristics suggest poor aqueous solubility—a common challenge in drug discovery that can hinder the generation of reliable biological data.[1] This guide provides a comprehensive, experience-driven framework for researchers to systematically characterize and formulate this compound for both in vitro and in vivo biological testing. We will detail the causality behind experimental choices, from initial physicochemical profiling to the development of robust, fit-for-purpose formulations. The protocols herein are designed as self-validating systems, incorporating essential quality control checkpoints to ensure the integrity and reproducibility of experimental outcomes.

Foundational Step: Physicochemical Characterization

Expert Rationale: Before any formulation can be rationally designed, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. These properties dictate its behavior in various solvents and biological media, directly influencing formulation strategy. For novel compounds like 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, where experimental data is scarce, initial in silico predictions are invaluable for anticipating challenges, primarily poor solubility. However, these predictions must be followed by empirical testing.

Table 1: Predicted Physicochemical Properties of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine (Note: These are in silico estimations. Experimental verification is mandatory.)

PropertyPredicted ValueImplication for Formulation
Molecular Weight~281.25 g/mol Moderate molecular weight.
LogP (Lipophilicity)> 4.0High lipophilicity suggests very low aqueous solubility.
Aqueous Solubility< 0.01 mg/mLLikely to precipitate in aqueous buffers; requires solubility enhancement.
pKa (most basic)~2.5 (Pyridine N)Low basicity; pH modification is unlikely to significantly improve solubility in physiological range.
Protocol 1: Experimental Determination of Kinetic Solubility

This protocol provides a rapid assessment of solubility in key media to guide formulation development.

Materials:

  • 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

  • Dimethyl Sulfoxide (DMSO), ACS Grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized Water

  • 96-well plates (UV-transparent preferred)

  • Plate shaker

  • Spectrophotometer or HPLC-UV

Methodology:

  • Prepare a High-Concentration DMSO Stock: Accurately weigh the compound and dissolve it in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the test buffers (Water, PBS pH 7.4). The final DMSO concentration should be kept constant and low (e.g., 1-2%) to minimize its solubilizing effect.

  • Equilibration: Seal the plate and incubate at room temperature (or 37°C) on a plate shaker for 1.5 to 2 hours. This allows the solution to reach equilibrium.

  • Measurement: Analyze the plates using a spectrophotometer to detect the highest concentration at which no light scattering (indicative of precipitation) is observed. For more precise quantification, centrifuge the plates to pellet any precipitate and analyze the supernatant by HPLC-UV to determine the concentration of the dissolved compound.

  • Analysis: The highest measured concentration before precipitation is the kinetic solubility. This value is critical for defining the upper concentration limit for in vitro assays.

Formulation Strategies for In Vitro Assays

Expert Rationale: The primary goal for in vitro formulations is to maintain the compound in a soluble, monomeric state within the assay medium to ensure accurate measurement of its biological activity. The most common pitfall is compound precipitation upon dilution of a DMSO stock into an aqueous buffer, leading to underestimated potency.[2]

G cluster_workflow In Vitro Formulation Workflow start Start: Compound Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute to Final Assay Concentration in Aqueous Buffer (Final DMSO ≤0.5%) stock->dilute inspect Visual Inspection for Precipitation/Turbidity dilute->inspect pass No Precipitation: Proceed with Assay inspect->pass Clear fail Precipitation Observed: Reformulate inspect->fail Turbid reformulate Troubleshooting Options: 1. Lower Top Concentration 2. Add Surfactant (e.g., 0.01% Polysorbate 20) 3. Increase Final DMSO% (if tolerated by cells) fail->reformulate

Figure 1. A decision workflow for preparing and troubleshooting in vitro formulations.

Protocol 2: Preparation of a Standard DMSO Stock for Cellular Assays

Materials:

  • 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, solid

  • Anhydrous DMSO, cell culture grade

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance and positive displacement pipette

Methodology:

  • Pre-weigh Vial: Tare a sterile, amber vial on an analytical balance.

  • Add Compound: Carefully add the desired amount of compound (e.g., 2.81 mg for a 1 mL, 10 mM stock). Record the exact weight.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For example, add 1.0 mL of DMSO for 2.81 mg of compound to achieve a 10 mM concentration. Use a positive displacement pipette for accuracy with viscous solvents like DMSO.

  • Dissolution: Vortex vigorously for 2-5 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect against a light source to confirm there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for several months, but stability should be verified.

Formulation Development for In Vivo Animal Studies

Expert Rationale: In vivo formulations are significantly more complex, with requirements for tolerability, sterility (for parenteral routes), and appropriate pharmacokinetic properties.[3] The choice of excipients is critical and must be guided by the route of administration and the compound's solubility. Given the predicted high LogP of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, simple aqueous solutions are not feasible.

Table 2: Common Excipients for Preclinical In Vivo Formulations

RouteExcipient ClassExample(s)Function & Rationale
Oral (PO) Suspending AgentMethylcellulose (0.5-1%), Carboxymethylcellulose (CMC)Increases viscosity to prevent settling of particles, ensuring uniform dosing.
Wetting AgentPolysorbate 80 (Tween® 80), Polysorbate 20Reduces surface tension of drug particles, allowing them to be dispersed in the aqueous vehicle.[3]
VehicleWater, Saline, PBSThe bulk medium for the suspension.
Intravenous (IV) Co-solventDMSO, PEG-400, EthanolOrganic solvents that are miscible with water and can dissolve lipophilic compounds.[4] Must be used in limited quantities to avoid toxicity.
SurfactantPolysorbate 80, Solutol® HS 15Forms micelles to encapsulate and solubilize the drug in an aqueous vehicle.[3]
Bulking AgentHydroxypropyl-β-cyclodextrin (HPβCD)Forms inclusion complexes with the drug, increasing its apparent water solubility.[4]
VehicleSaline (0.9% NaCl), 5% Dextrose in Water (D5W)Isotonic aqueous carrier.
Protocol 3: Preparation of a Co-solvent Formulation for Intravenous (IV) Administration

This protocol describes a common co-solvent system suitable for initial IV PK studies. Tolerability of this vehicle must be confirmed in the specific animal model prior to use with the compound.

Vehicle Composition (Example): 10% DMSO / 40% PEG-400 / 50% Saline (v/v/v)

Methodology:

  • Dissolve Compound: Weigh the required amount of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine into a sterile glass vial. Add the DMSO (10% of the final volume) and vortex/sonicate until fully dissolved.

  • Add Co-solvent: Add the PEG-400 (40% of the final volume) and mix thoroughly. The solution should remain clear.

  • Add Aqueous Vehicle: Slowly add the saline (50% of the final volume) dropwise while vortexing. This is a critical step. Rapid addition can cause the compound to precipitate.

  • Final Inspection: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation occurs, the formulation has failed and the drug concentration may be too high for this vehicle.

Protocol 4: Preparation of a Suspension Formulation for Oral Gavage (PO)

This is a robust and widely used approach for oral dosing of poorly soluble compounds in preclinical studies.

Vehicle Composition (Example): 0.5% Methylcellulose with 0.2% Tween® 80 in Purified Water

Methodology:

  • Prepare Vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of hot (~80°C) purified water while stirring. Once dispersed, cool the solution in an ice bath with continued stirring until it becomes clear and viscous. Add 0.2 mL of Tween® 80 and mix.

  • Weigh Compound: Weigh the required amount of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine into a mortar.

  • Create a Paste: Add a small amount of the vehicle to the powder and triturate with a pestle to create a smooth, uniform paste. This wetting step is crucial to prevent particle agglomeration.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while stirring, ensuring the suspension is homogenous. A magnetic stirrer can be used for the final mixing.

  • Dosing: Keep the suspension under constant, gentle agitation (e.g., on a stir plate) during dosing to ensure each animal receives a uniform dose.

Essential Quality Control & Stability Assessment

Expert Rationale: A formulation is only useful if it is well-characterized and stable for the duration of the experiment. Administering a formulation with precipitated drug or an incorrect concentration will lead to erroneous and uninterpretable data. Stability testing is a crucial component of the overall process.[5][6]

G cluster_qc Formulation Quality Control Workflow prep Prepare Formulation (Co-solvent or Suspension) visual Step 1: Visual Inspection (Clarity, Color, Homogeneity) prep->visual pass1 Pass? visual->pass1 micro Step 2: Microscopy (Check for crystals / particle size) pass1->micro Yes fail FAIL: Investigate & Reformulate pass1->fail No pass2 Pass? micro->pass2 hplc Step 3: Concentration & Purity (HPLC-UV Analysis) pass2->hplc Yes pass2->fail No pass3 Within ±10% of Target? hplc->pass3 release Release for Dosing pass3->release Yes pass3->fail No

Figure 2. A multi-step workflow for ensuring the quality and accuracy of final formulations.

Protocol 5: Short-Term "Bench-Top" Stability Assessment

Methodology:

  • Prepare Formulation: Prepare the final formulation as described in Protocol 3 or 4.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot for analysis. Perform visual inspection, microscopy, and determine the initial concentration (C₀) and purity via a suitable HPLC method.

  • Simulate Experimental Conditions: Leave an aliquot of the formulation on the bench-top under ambient light and temperature, simulating the conditions during an experiment. For suspensions, maintain gentle stirring.

  • Time-Point Analysis: At time points relevant to the experiment's duration (e.g., 2, 4, 8 hours), re-aliquot and repeat the analysis from step 2.

  • Acceptance Criteria: The formulation is considered stable if:

    • There is no significant change in appearance (e.g., no precipitation, color change).

    • The concentration remains within ±10% of the initial (C₀) value.

    • No significant degradation products are observed via HPLC.

Conclusion

The formulation of a poorly soluble compound like 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is a critical step that underpins the reliability of all subsequent biological data. A reactive, "trial-and-error" approach is inefficient and can be misleading. By contrast, the systematic methodology presented here—beginning with physicochemical characterization and progressing through rational, route-specific formulation design with integrated quality control—provides a robust framework for success. This ensures that the biological activity observed is a true reflection of the compound's properties, not an artifact of poor formulation.

References

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  • Vos, T. J., et al. (2004). Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model. Journal of medicinal chemistry. Available at: [Link]

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experimental design for studying 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Design for Efficacy Assessment of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, a Novel Investigational Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel small molecule, 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. Given the chemical structure, which features motifs common in kinase inhibitors, we will proceed under the working hypothesis that this compound is a modulator of a cellular kinase signaling pathway relevant to oncology. This guide details a logical, phased approach, beginning with in vitro target validation and cellular characterization, and progressing to in vivo efficacy assessment in a preclinical cancer model. Each protocol is designed to be self-validating and is grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: A Strategic Approach to Efficacy Testing

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic candidate is a multi-stage process requiring rigorous scientific validation. 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is an NCE with potential as a targeted therapeutic. The presence of a substituted pyridine ring and a trifluoromethylphenyl group suggests a possible interaction with the ATP-binding pocket of protein kinases, a class of enzymes frequently dysregulated in cancer.

Therefore, our primary objective is to design a comprehensive workflow to:

  • Validate the hypothesized mechanism of action (MOA).

  • Characterize its biological effects on cancer cells.

  • Evaluate its anti-tumor efficacy in a relevant in vivo model.

This guide explains the causality behind each experimental choice, providing not just the "how" but the critical "why" at each stage.

Overall Experimental Workflow

The efficacy evaluation is structured as a funnel, starting with broad, high-throughput in vitro assays and progressively moving to more complex, lower-throughput, and physiologically relevant in vivo models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Mechanistic Studies cluster_2 Phase 3: In Vivo Efficacy a Biochemical Kinase Assay (Determine direct target inhibition, IC50) b Cell Viability / Cytotoxicity Assay (Determine GI50 on cancer cell lines) a->b Proceed if IC50 is potent c Target Engagement Assay (Confirm target binding in cells) b->c Proceed if cell-active d Pathway Modulation Analysis (Western Blot for p-Substrate) c->d e Functional Assays (Apoptosis, Cell Cycle) d->e f Pharmacokinetics (PK) Study (Determine dose & schedule) e->f Proceed if MOA is validated g Xenograft Efficacy Study (Evaluate anti-tumor activity) f->g h Pharmacodynamic (PD) Analysis (Confirm target modulation in tumors) g->h G cluster_pathway Hypothetical Kinase Signaling Pathway Compound 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine Kinase Target Kinase Compound->Kinase INHIBITS pSubstrate Phospho-Substrate Kinase->pSubstrate PHOSPHORYLATES CellEffect Cell Proliferation & Survival pSubstrate->CellEffect PROMOTES G cluster_treatment Days 8-28: Dosing Period Start Day 0: Inject 5x10^6 K562 cells subcutaneously Monitor Days 1-7: Monitor tumor growth Start->Monitor Randomize Day 8 (approx.): Tumors ~150 mm³ Randomize into groups Monitor->Randomize G1 Group 1 Vehicle Control (p.o., daily) Randomize->G1 G2 Group 2 Compound Low Dose (p.o., daily) Randomize->G2 G3 Group 3 Compound High Dose (p.o., daily) Randomize->G3 G4 Group 4 Positive Control (as per standard) Randomize->G4 Endpoint Day 28 (or humane endpoint): Sacrifice, collect tumors and tissues for analysis G1->Endpoint G2->Endpoint G3->Endpoint G4->Endpoint

Caption: Workflow for a subcutaneous xenograft efficacy study.

Procedure & Monitoring:

  • Dosing: Administer the assigned treatments daily for 21 consecutive days.

  • Tumor Measurement: Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor body weight twice weekly as a measure of general toxicity.

  • Humane Endpoints: Euthanize animals if tumor volume exceeds 2000 mm³, if body weight loss is >20%, or if animals show signs of significant distress, in accordance with IACUC guidelines. 5[1]. Terminal Collection: At the end of the study, euthanize all remaining animals. Excise tumors, weigh them, and collect samples for pharmacodynamic analysis (e.g., Western blot for p-Substrate).

Data Analysis:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). Calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

  • Secondary Endpoint: Body weight changes to assess tolerability.

Data Presentation: Hypothetical In Vivo Results

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle Control -1550 ± 210-+2.5
Compound (Low Dose) 25852 ± 15045-1.0
Compound (High Dose) 75387 ± 9575-4.5
Positive Control -420 ± 11073-8.0

Conclusion

This application note outlines a systematic and robust workflow for evaluating the efficacy of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, a novel investigational compound. By following this phased approach—from initial biochemical validation to cellular mechanism of action and finally to in vivo anti-tumor assessment—researchers can generate a comprehensive data package to support the continued development of this compound as a potential cancer therapeutic. Each step is designed to build upon the last, ensuring that resources are focused on compounds with the highest probability of success.

References

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health (NIH).[Link]

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  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI), NIH.[Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology.[Link]

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  • Tumor Xenografting: A Necessity for Cancer Drug Development. Pharma Models.[Link]

  • Master List of IACUC Policies, Guidelines and SOPS. Washington State University.[Link]

  • Kinase assays. BMG LABTECH.[Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for the Synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for this specific transformation. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and extensive laboratory experience.

I. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine via Suzuki-Miyaura coupling. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine using a Suzuki-Miyaura coupling between 5-bromo-2-methoxypyridine and 4-(trifluoromethyl)phenylboronic acid, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or non-existent product yield in this specific Suzuki-Miyaura coupling can stem from several factors, often related to the electronic properties of the coupling partners and the specific reaction conditions. The 2-methoxypyridine derivative is electron-rich, which can influence the oxidative addition step, while the 4-(trifluoromethyl)phenylboronic acid is electron-poor. Here’s a breakdown of potential causes and systematic troubleshooting steps:

1. Inefficient Catalyst System:

  • Plausible Cause: The chosen palladium catalyst or ligand may not be optimal for this specific transformation. The coordination of the electron-rich pyridine substrate to the palladium center can sometimes inhibit catalysis.

  • Expert Recommendation:

    • Catalyst Screening: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Buchwald and Fu have developed highly effective catalyst systems for challenging couplings.[1] For electron-rich pyridines, ligands such as SPhos, XPhos, or RuPhos can be highly effective.

    • Pre-catalyst Choice: Using a pre-formed Pd(II) pre-catalyst that is readily reduced in situ to the active Pd(0) species can improve reaction initiation and consistency.

2. Suboptimal Base and Solvent Combination:

  • Plausible Cause: The choice of base and solvent is critical for the transmetalation step of the catalytic cycle.[1][2] The base activates the boronic acid, and the solvent influences the solubility of reactants and the stability of catalytic intermediates.[3]

  • Expert Recommendation:

    • Base Selection: A common cause of failure is an inappropriate base. For this coupling, a moderately strong inorganic base is often a good starting point. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. If these fail, potassium phosphate (K₃PO₄) can be a stronger, yet effective, alternative.

    • Solvent System: A mixture of an organic solvent and water is typically used in Suzuki couplings to facilitate the dissolution of both the organic substrates and the inorganic base. A 4:1 to 10:1 mixture of a solvent like 1,4-dioxane, toluene, or THF with water is a good starting point.[4]

3. Degradation of Boronic Acid:

  • Plausible Cause: Boronic acids can be prone to decomposition, especially under the reaction conditions, leading to side products.[5] This is a common reason for low yields.[5]

  • Expert Recommendation:

    • Use of Boronic Esters: Consider using the corresponding pinacol ester of 4-(trifluoromethyl)phenylboronic acid. Boronic esters are generally more stable and can prevent side reactions like protodeboronation.[5]

    • Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the boronic acid or its ester can help drive the reaction to completion.

4. Reaction Temperature and Time:

  • Plausible Cause: Insufficient thermal energy can lead to a slow or stalled reaction, while excessive heat can cause decomposition of the starting materials, product, or catalyst.

  • Expert Recommendation:

    • Temperature Optimization: A typical starting point for Suzuki couplings is between 80-110 °C.[6][7] If you observe low conversion, a modest increase in temperature may be beneficial. Conversely, if you see significant byproduct formation, lowering the temperature might be necessary.

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time and to check for the consumption of starting materials.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, mainly the debrominated starting material (2-methoxypyridine) and homocoupled 4,4'-bis(trifluoromethyl)biphenyl. How can I suppress these side reactions?

Answer:

The formation of debrominated and homocoupled products are classic side reactions in Suzuki-Miyaura couplings.[4][5] Understanding their mechanistic origin is key to mitigating their formation.

1. Dehalogenation (Protodebromination):

  • Plausible Cause: This occurs when the palladium-aryl intermediate reacts with a proton source in the reaction mixture instead of the boronic acid.[5] This can be exacerbated by certain solvents or impurities.

  • Expert Recommendation:

    • Rigorous Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) to minimize oxygen and moisture.

    • Solvent Purity: Use high-purity, degassed solvents. Traces of water or other protic impurities can contribute to this side reaction.

    • Base Choice: While water is often a component of the solvent system, using an anhydrous base like potassium fluoride (KF) in an anhydrous solvent system can sometimes reduce protodebromination if it is a major issue.[1]

2. Homocoupling of Boronic Acid:

  • Plausible Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.

  • Expert Recommendation:

    • Thorough Degassing: Degas the reaction mixture thoroughly before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[2]

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands is advisable.

Issue 3: Inconsistent Reaction Results

Question: I have successfully performed this coupling reaction before, but now I am getting inconsistent yields and purity. What could be causing this variability?

Answer:

Inconsistent results in palladium-catalyzed cross-coupling reactions are often traced back to subtle variations in reagents, setup, or procedure.

1. Reagent Quality and Handling:

  • Plausible Cause: The quality and handling of the palladium catalyst, base, and boronic acid are critical.

  • Expert Recommendation:

    • Catalyst: Purchase high-purity palladium catalysts and store them under an inert atmosphere. Avoid repeated exposure to air.

    • Base: The base, especially carbonates and phosphates, can be hygroscopic. Ensure it is dry before use.

    • Boronic Acid: As mentioned, boronic acids can degrade over time. Use a fresh bottle or re-purify older batches if you suspect degradation.

2. Reaction Setup and Inert Atmosphere:

  • Plausible Cause: Inconsistent maintenance of an inert atmosphere can lead to variable results due to catalyst deactivation and side reactions.

  • Expert Recommendation:

    • Standardized Procedure: Develop and adhere to a standardized procedure for setting up the reaction under an inert atmosphere. This includes proper drying of glassware and consistent degassing of solvents.

3. Stirring and Heating:

  • Plausible Cause: In heterogeneous reaction mixtures (e.g., with an inorganic base), inefficient stirring can lead to poor mixing and inconsistent reaction rates. Inaccurate temperature control can also affect the outcome.

  • Expert Recommendation:

    • Efficient Stirring: Use a magnetic stir bar that provides vigorous stirring to ensure good mixing of all components.

    • Accurate Temperature Control: Use a temperature-controlled heating mantle or oil bath to maintain a consistent reaction temperature.

II. Frequently Asked Questions (FAQs)

Q1: Which catalyst system is generally the most reliable for coupling an electron-rich pyridine with an electron-poor arylboronic acid?

A1: For this specific electronic pairing, a palladium catalyst with a bulky, electron-rich phosphine ligand is often the most effective. Catalyst systems like Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos are excellent starting points. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent catalyst decomposition.[8]

Q2: How critical is the choice of the halide on the 2-methoxypyridine (Br vs. Cl vs. I)?

A2: The choice of halide is very important as it directly impacts the rate of the oxidative addition step. The general reactivity trend is I > Br > Cl. While 5-iodo-2-methoxypyridine would be the most reactive, it is also typically more expensive and less stable. 5-bromo-2-methoxypyridine offers a good balance of reactivity and stability and is a common choice. 5-chloro-2-methoxypyridine is the least reactive and would likely require a more specialized and highly active catalyst system to achieve good yields.[9]

Q3: Can I run this reaction under air, or is an inert atmosphere absolutely necessary?

A3: While some modern Suzuki coupling protocols are designed to be air-tolerant, for consistent and high-yielding results, an inert atmosphere (argon or nitrogen) is strongly recommended. Oxygen can lead to the oxidative degradation of the phosphine ligands and promote the homocoupling of the boronic acid, both of which will reduce the yield of your desired product.

Q4: What is the role of water in the reaction mixture?

A4: Water plays a multifaceted role in many Suzuki-Miyaura couplings. It helps to dissolve the inorganic base, which is often necessary for the activation of the boronic acid in the transmetalation step. Additionally, in some cases, water can have a beneficial effect on the stability and activity of the palladium catalyst. However, the amount of water should be controlled, as excessive amounts can lead to hydrolysis of the boronic acid or other side reactions.

Q5: My product seems to be contaminated with residual palladium. What is the best way to purify it?

A5: Residual palladium can often be removed during workup and purification. After the reaction, a common workup involves filtering the reaction mixture through a pad of Celite to remove the solid base and palladium black.[2] For purification, flash column chromatography on silica gel is typically effective.[2] If palladium residues persist, you can try washing the organic extract with an aqueous solution of a scavenger like sodium N,N-diethyldithiocarbamate or by treating the crude product with activated carbon.

III. Recommended Starting Protocol and Optimization

For researchers beginning this synthesis, we recommend the following starting conditions. This protocol is a robust starting point that can be optimized based on your experimental results.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-methoxypyridine (1.0 eq.), 4-(trifluoromethyl)phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst and Ligand: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS until the 5-bromo-2-methoxypyridine is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Key Reaction Parameters for Optimization
ParameterRecommended Starting PointOptimization RangePotential Issues if Not Optimized
Palladium Source Pd(OAc)₂ / Pd₂(dba)₃PdCl₂(dppf), Pd(PPh₃)₄Low yield, catalyst decomposition
Ligand SPhosXPhos, RuPhos, P(t-Bu)₃Low yield, side reactions
Base K₂CO₃Cs₂CO₃, K₃PO₄, KFIncomplete reaction, side reactions
Solvent 1,4-Dioxane / Water (5:1)Toluene / Water, THF / WaterPoor solubility, side reactions
Temperature 90 °C80 - 110 °CSlow reaction, decomposition
Boronic Reagent Boronic Acid (1.2 eq.)Boronic Ester (1.2-1.5 eq.)Low yield, homocoupling

IV. Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for troubleshooting as each step can be influenced by the choice of reagents and conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ + Base PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when troubleshooting a low-yielding reaction for the synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality (Catalyst, Base, Boronic Acid) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere & Proper Degassing Check_Reagents->Check_Setup Optimize_Base_Solvent Screen Base & Solvent (e.g., K₂CO₃, K₃PO₄ in Dioxane/H₂O) Check_Setup->Optimize_Base_Solvent Optimize_Catalyst Screen Catalyst & Ligand (e.g., Pd₂(dba)₃/SPhos) Optimize_Base_Solvent->Optimize_Catalyst Optimize_Temp Adjust Temperature (80-110 °C) Optimize_Catalyst->Optimize_Temp Success High Yield Achieved Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting low yields.

V. References

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ResearchGate. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • ResearchGate. The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]

  • ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • National Institutes of Health. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

Sources

stability issues of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Welcome to the technical support center for 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. The chemical structure, featuring a methoxypyridine core and a trifluoromethylphenyl moiety, presents a unique combination of functional groups that can influence its stability in solution. Understanding and mitigating potential degradation is crucial for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of potential stability challenges and offers troubleshooting strategies and frequently asked questions to support your research endeavors.

The trifluoromethyl group is known to be strongly electron-withdrawing, which can enhance the metabolic stability of the adjacent aromatic ring, making it less prone to oxidative metabolism.[1][2] However, the methoxy group on the pyridine ring can be susceptible to hydrolysis.[3] Therefore, a thorough understanding of the compound's behavior in different experimental settings is essential.

Troubleshooting Guide

This section addresses specific stability issues you may encounter with 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine in solution. Each issue is presented with potential causes, and detailed protocols for investigation and resolution.

Issue 1: Inconsistent or Decreasing Compound Concentration Over Time in Aqueous Buffers

Symptom: You observe a decrease in the peak area of the parent compound in your HPLC analysis of a solution prepared in an aqueous buffer, suggesting degradation.

Potential Cause: The most probable cause is the hydrolysis of the 2-methoxy group to form 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pyridine, a reaction that can be catalyzed by acidic or basic conditions.[3][4] The pyridine ring itself can also be susceptible to degradation through various mechanisms, including oxidation.[5][6]

Diagnostic Workflow:
  • pH-Dependent Stability Study: To determine the optimal pH range for your experiments, a forced degradation study across a range of pH values is recommended.[7]

  • Identification of Degradants: Utilize LC-MS to identify the mass of the degradation products. A mass increase of 14 Da (CH₂ vs. H) would be consistent with the conversion of the methoxy group to a hydroxyl group.

Experimental Protocol: pH-Dependent Stability Assessment
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate).

  • Sample Preparation: Prepare stock solutions of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 100 µg/mL. Incubate the solutions at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Sample Quenching (if necessary): If the degradation is rapid, neutralize the pH of the aliquot to slow down further reactions before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.[8][9] Quantify the peak area of the parent compound and any major degradants.

Data Presentation: Hypothetical pH Stability Data
pHTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%)
3.02498.51.2
5.02499.20.6
7.02498.90.9
9.02485.314.1
Mitigation Strategies:
  • Based on the stability data, select a buffer system where the compound exhibits maximum stability for your experiments.

  • If the experimental conditions require a pH where the compound is unstable, prepare solutions fresh and use them immediately.

  • Consider using a lyophilized form of the compound and reconstituting it just before use.[10]

Issue 2: Appearance of New Peaks in Chromatograms After Exposure to Light

Symptom: When your solutions are exposed to ambient or UV light, you observe the formation of new peaks in your analytical chromatograms, indicating photodegradation.

Potential Cause: Aromatic and heteroaromatic compounds are often susceptible to photodegradation. The trifluoromethylphenyl moiety, in particular, can be photoreactive.[11]

Diagnostic Workflow:

A photostability study is necessary to assess the compound's sensitivity to light. This is a standard component of stability testing for new drug substances.[12]

Experimental Protocol: Photostability Testing
  • Sample Preparation: Prepare two sets of solutions of the compound in a transparent solvent (e.g., acetonitrile/water). One set will be the test sample, and the other will be the dark control.

  • Light Exposure: Expose the test samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The dark control samples should be wrapped in aluminum foil to protect them from light.

  • Time-Point Analysis: At appropriate time intervals, analyze both the exposed and control samples by HPLC.

  • Analysis: Compare the chromatograms of the light-exposed samples to the dark controls to identify any photodegradants.

Visualization: Photodegradation Workflow

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare Solution of Compound B Split into Test and Dark Control A->B C Expose Test Sample to Light (UV/Vis) B->C D Store Dark Control in Darkness B->D E Analyze Both Samples by HPLC at Time Points C->E D->E F Compare Chromatograms E->F G Identify Photodegradants F->G

Caption: Workflow for assessing the photostability of the compound.

Mitigation Strategies:
  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Conduct experiments under low-light conditions whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine?

A1: For stock solutions, it is advisable to use aprotic organic solvents such as acetonitrile, acetone, or dimethyl sulfoxide (DMSO) where the compound is soluble and the risk of hydrolysis is minimized. The choice of solvent can influence the stability of pyridine derivatives.[13] It is recommended to perform a preliminary solubility and short-term stability assessment in the selected solvent.

Q2: How should I store solutions of this compound to ensure its stability?

A2: Based on general principles of chemical stability, solutions should be stored at low temperatures (2-8 °C or -20 °C) and protected from light. The container should be tightly sealed to prevent solvent evaporation. For long-term storage, it is best to store the compound as a solid and prepare solutions fresh as needed.

Q3: My HPLC results show peak tailing for this compound. What could be the cause?

A3: Peak tailing in HPLC can have several causes. For a basic compound like a pyridine derivative, it could be due to strong interactions with acidic silanol groups on the silica-based column packing. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For basic compounds, a mobile phase pH between 3 and 7 is often suitable.

  • Ionic Strength: Increase the buffer concentration in your mobile phase to reduce secondary ionic interactions.

  • Column Choice: Consider using a column with end-capping or a different stationary phase that is more suitable for basic compounds.

  • Sample Overload: Injecting too much sample can also lead to peak tailing. Try diluting your sample.[14]

Q4: Are there any known incompatibilities with common lab reagents?

A4: While specific incompatibility data for this compound is not available, as a general precaution, avoid strong oxidizing agents and strong acids or bases, as they can potentially degrade the molecule. The pyridine ring is generally stable but can undergo reactions under harsh conditions.[15]

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: A stability-indicating HPLC method with UV detection is the most common and reliable technique for quantifying the parent compound and its degradation products.[16][17] For the identification of unknown degradants, LC-MS is highly recommended as it provides molecular weight information that is crucial for structure elucidation.[5]

Visualization: Potential Degradation Pathways

G cluster_main Potential Degradation of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine cluster_products Degradation Products Parent 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine Hydrolysis 2-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyridine (Hydrolysis) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Pyridine N-oxide derivative (Oxidation) Parent->Oxidation Oxidizing Agent Photodegradation Photodegradation Products Parent->Photodegradation Light (UV/Vis)

Sources

Technical Support Center: Analytical Methods for 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical characterization of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. This guide is designed for researchers, analytical chemists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for common analytical challenges. We will delve into the causality behind experimental choices to empower you to refine your methods effectively.

Introduction: The Analytical Challenge

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is a heterocyclic compound featuring a basic pyridine nitrogen, a methoxy group, and a strongly electron-withdrawing trifluoromethyl (CF3) group.[1] This unique combination of functional groups presents specific challenges in analytical chemistry. The basicity of the pyridine ring can lead to undesirable interactions with stationary phases in chromatography, while the trifluoromethyl group significantly influences the molecule's polarity, solubility, and spectral characteristics.[1][2] This guide provides a structured approach to method development and troubleshooting for the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Troubleshooting Guide: HPLC Analysis

Question 1: Why is my chromatographic peak for the target compound showing significant tailing?

Answer: Peak tailing is a classic issue when analyzing basic compounds, such as pyridine derivatives, on standard silica-based C18 columns.[3] The root cause is the interaction between the basic nitrogen atom on the pyridine ring and residual acidic silanol groups (Si-OH) on the surface of the stationary phase. This secondary interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

Solutions:

  • Mobile Phase pH Modification: The most direct solution is to suppress the ionization of the silanol groups or protonate the pyridine nitrogen consistently.

    • Low pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v) will protonate the pyridine nitrogen, ensuring it has a consistent positive charge. It also suppresses the deprotonation of many silanol groups. This is highly effective and compatible with mass spectrometry.

    • High pH (Use with caution): Using a high pH mobile phase (pH > 8) with a pH-stable column (e.g., hybrid silica or polymer-based) will deprotonate the silanol groups, minimizing the interaction. However, standard silica columns will dissolve at high pH.

  • Use of End-Capped Columns: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically derivatized to reduce their activity. Ensure you are using a high-quality, end-capped column.

  • Alternative Stationary Phases: If peak shape remains an issue, switch to a stationary phase with different interaction mechanisms. A phenyl-hexyl or a polar-embedded phase can offer alternative selectivity and reduce silanol interactions.[3]

Question 2: My target compound is co-eluting with an impurity. How can I improve the resolution?

Answer: Co-elution indicates a lack of selectivity between your analyte and the impurity under the current conditions. To improve resolution, you must alter the chromatographic conditions to change the relative retention of the two compounds.

Solutions:

  • Optimize the Gradient: If using a gradient elution, try making the gradient shallower (i.e., decrease the rate of change of the organic solvent percentage). This provides more time for the compounds to interact with the stationary phase and can often resolve closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity. Methanol is a protic solvent and a better hydrogen bond acceptor/donor than acetonitrile, which can change the interaction dynamics with your analyte and impurities.

  • Adjust the Mobile Phase pH: As mentioned for peak tailing, small changes in pH can alter the ionization state of the analyte or impurities, leading to significant shifts in retention time and improved separation.[3]

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Poor Peak Shape or Resolution tailing Is the peak tailing? start->tailing coelution Is there co-elution? tailing->coelution No add_acid Add 0.1% Formic Acid to Mobile Phase tailing->add_acid Yes optimize_gradient Make Gradient Shallower coelution->optimize_gradient Yes good_peak Problem Solved coelution->good_peak No, consult further change_column Switch to Phenyl or Polar-Embedded Column add_acid->change_column No add_acid->good_peak Improved? change_column->good_peak change_solvent Switch Organic Modifier (ACN <-> MeOH) optimize_gradient->change_solvent No optimize_gradient->good_peak Improved? change_solvent->good_peak

Caption: Decision tree for troubleshooting common HPLC issues.

Protocol: RP-HPLC-UV Method for Purity Analysis

This protocol provides a starting point for the analysis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. Validation according to ICH guidelines is required for use in a regulated environment.[4]

  • Instrumentation & Materials:

    • HPLC system with a UV/DAD detector, autosampler, and column oven.

    • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid (reagent grade).

    • Reference standard of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine.

  • Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in ACNOrganic eluent.
Gradient 30% B to 95% B over 15 minProvides a good starting point for separation.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection (UV) 254 nmCommon wavelength for aromatic compounds; scan for λmax for higher sensitivity.
Injection Vol. 5 µLCan be adjusted based on concentration.
  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in 50:50 ACN:Water.

    • Prepare sample solutions at approximately 0.5 mg/mL in the same diluent.[5]

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds.[6] Due to its methoxy and trifluoromethyl groups, the target compound has sufficient volatility for GC analysis.

Troubleshooting Guide: GC-MS Analysis

Question 1: I am not seeing a peak for my compound, or the peak is very broad and small.

Answer: This typically points to one of three issues: thermal degradation, insufficient volatility, or active sites in the GC system.

Solutions:

  • Check Injector Temperature: While the compound is volatile, an excessively high injector temperature can cause it to degrade. Start with a lower injector temperature (e.g., 250 °C) and gradually increase it if needed.

  • Evaluate the Column: Ensure you are using a relatively non-polar and robust column, such as a DB-5MS or equivalent.[7] These columns are general-purpose and suitable for a wide range of analytes.

  • System Inertness: The pyridine nitrogen can interact with active sites (exposed silica) in the injector liner or the front of the column. Use a deactivated liner (e.g., silanized) and ensure the column is properly conditioned. If the column is old, trimming a small section (10-20 cm) from the front can remove accumulated non-volatile residues and active sites.

Question 2: The mass spectrum fragmentation pattern is inconsistent or doesn't match expectations.

Answer: This can be due to in-source fragmentation/rearrangement, co-eluting impurities, or incorrect MS settings.

Solutions:

  • Confirm Peak Purity: A pure chromatographic peak is essential for a clean mass spectrum. Check for any small, shouldering peaks that might indicate a co-eluting impurity. A high-resolution MS can help distinguish between compounds with the same nominal mass.

  • Verify MS Parameters: Ensure standard electron ionization (EI) at 70 eV is being used for library matching.[7] Check that the source temperature is within the recommended range (e.g., 230 °C) to avoid thermal degradation within the source itself.

  • Consider the Molecule's Structure: The fragmentation will be driven by the structure. Expect to see fragments corresponding to the loss of a methyl group (-CH3), a methoxy group (-OCH3), and cleavage around the pyridine and phenyl rings.

Protocol: GC-MS Method for Identification and Purity
  • Instrumentation & Materials:

    • GC-MS system with an electron ionization (EI) source.

    • DB-5MS column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • High-purity helium carrier gas.

  • GC-MS Conditions:

ParameterSettingRationale
Injector Temp. 250 °CBalances volatilization with minimizing degradation.
Injection Mode Splitless (1 min)For trace analysis; can use split for higher concentrations.
Carrier Gas Helium, 1.0 mL/min constant flowInert carrier gas, standard flow rate.
Oven Program 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min)A robust general-purpose program.
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Electron Ionization (EI) at 70 eVStandard for generating reproducible spectra.
Scan Range 50 - 550 m/zCovers the mass of the parent ion and expected fragments.
  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane at a concentration of approximately 100 µg/mL.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation and confirmation.[4] For 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Troubleshooting Guide: NMR Analysis

Question: The peaks in my ¹H NMR spectrum are broad. What is the cause?

Answer: Broad NMR signals can arise from several factors, including poor sample preparation, the presence of paramagnetic impurities, or chemical exchange phenomena.

Solutions:

  • Ensure Complete Dissolution: Make sure your sample is fully dissolved in the deuterated solvent. Any suspended solids will severely degrade spectral quality. If necessary, gently warm the sample or filter it through a small plug of glass wool in a Pasteur pipette.

  • Check for Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from residual catalysts or glassware can cause significant line broadening. If suspected, pass the sample solution through a small silica plug.

  • Use High-Purity Solvents: Use high-quality deuterated solvents (e.g., CDCl₃, DMSO-d₆) to avoid interference from residual protonated solvent and water peaks.

Expected Spectral Characteristics

A clear understanding of the expected NMR spectrum is crucial for confirming the structure.

NucleusExpected Chemical Shifts (ppm) & CouplingRationale
¹H NMR ~3.9 ppm (s, 3H, -OCH₃)~6.7-8.7 ppm (m, 7H, aromatic)The methoxy protons will be a singlet. The aromatic region will show complex multiplets due to H-H and H-F coupling. Protons on the pyridine ring will be deshielded compared to those on the phenyl ring.
¹³C NMR ~55 ppm (-OCH₃)~110-165 ppm (aromatic)~124 ppm (q, -CF₃)The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Other aromatic carbons may show smaller C-F couplings.
¹⁹F NMR ~ -62 ppm (s, 3F)The three fluorine atoms of the CF₃ group are equivalent and will appear as a singlet in a proton-decoupled ¹⁹F spectrum.[8]

Section 4: General FAQs

Q: What is the recommended first-pass analytical technique for this compound? A: For routine purity checks and quantification, RP-HPLC with UV detection is the most robust and reliable method. For definitive identification or characterization of unknown impurities, LC-MS or GC-MS is recommended.

Q: How should I store the compound and its solutions to ensure stability? A: The solid compound should be stored in a cool, dark, and dry place. Solutions should be prepared fresh for analysis. While generally stable, prolonged exposure to light or strong acids/bases could potentially lead to degradation. Store solutions refrigerated in tightly capped vials.

Q: What are some potential impurities from the synthesis process? A: Common synthetic routes might involve Suzuki or other cross-coupling reactions.[9] Therefore, potential impurities could include unreacted starting materials (e.g., a boronic acid/ester and a halo-pyridine), homo-coupled byproducts, or compounds where a different functional group has reacted (e.g., demethylation).

General Analytical Workflow

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Advanced Characterization sample Receive Sample hplc 1. RP-HPLC-UV/DAD (Purity & Quantification) sample->hplc nmr 2. NMR Spectroscopy (Structure Confirmation) hplc->nmr impurity Unknown Impurity Detected? nmr->impurity lcms LC-MS (Mass Identification) impurity->lcms Yes report Final Report impurity->report No gcms GC-MS (For Volatile Impurities) lcms->gcms isolate Preparative HPLC (Isolate for NMR) gcms->isolate isolate->report

Caption: A typical workflow for the complete analysis of the target compound.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org. Available at: [Link]

  • The Identification of (R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a small molecule. ResearchGate. Available at: [Link]

  • (PDF) The Mechanism and crystal structure of 2-methoxy-2-methyl-4-phenyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-5-one. Acetal of Warfarin Acid. ResearchGate. Available at: [Link]

  • Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. Available at: [Link]

  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.Google Patents.
  • Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide | Request PDF. ResearchGate. Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. Available at: [Link]

  • Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone. ResearchGate. Available at: [Link]

  • CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.Google Patents.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. The Journal of Phytopharmacology. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.Google Patents.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b)... ResearchGate. Available at: [Link]

  • Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. JD Supra. Available at: [Link]

  • 2‐Methoxy Pyridine. ResearchGate. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: Navigating the Nuances of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine and Related Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine and other novel small molecule inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental challenges you may encounter, with a strong focus on addressing and mitigating off-target effects. Our goal is to equip you with the knowledge to ensure the scientific integrity and reproducibility of your results.

Introduction: The Promise and Pitfalls of Novel Pyridine Derivatives

Substituted pyridine compounds, such as 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, represent a promising class of molecules in drug discovery and chemical biology. The pyridine scaffold is a common feature in many biologically active compounds, and the inclusion of methoxy and trifluoromethyl groups can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties.[1][2] However, like all small molecule inhibitors, these compounds are not immune to off-target effects, which can lead to ambiguous results and potential toxicity.[3][4]

This guide will walk you through a systematic approach to identifying, understanding, and addressing the off-target effects of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine and similar research compounds.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected cellular phenotypes with 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine that don't align with its intended target. How can I determine if these are off-target effects?

A1: This is a common and critical question in small molecule research. Distinguishing on-target from off-target effects is paramount for accurate data interpretation. Here’s a multi-pronged approach to investigate this:

  • Dose-Response Analysis: A hallmark of a specific drug-target interaction is a sigmoidal dose-response curve. If you observe a non-sigmoidal curve or effects at concentrations significantly different from the IC50 for your intended target, off-target effects are likely.

  • Use of Structurally Related Analogs: Synthesize or obtain analogs of your compound with subtle structural modifications. An ideal negative control would be a structurally similar but biologically inactive analog. If this inactive analog still produces the unexpected phenotype, it strongly suggests an off-target effect or an effect related to the chemical scaffold itself.

  • Target Engagement Assays: Directly measure the binding of your compound to its intended target in a cellular context. Techniques like cellular thermal shift assay (CETSA) can confirm target engagement at various concentrations.

  • Rescue Experiments: If your compound is an inhibitor, overexpressing the target protein should rescue the phenotype. Conversely, if your compound is an activator, knocking down the target should mimic the compound's effect.

  • Phenotypic Screening with Known Off-Target Liabilities: The trifluoromethylphenyl and methoxypyridine moieties can have known interactions with certain protein families. Consult databases and literature for known off-target interactions of similar chemical structures.

Troubleshooting Guide: A Deep Dive into Experimental Challenges

Issue 1: High background or inconsistent results in cell-based assays.

This can often be attributed to compound solubility, stability, or non-specific interactions.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Solubility The compound may be precipitating in your culture medium, leading to inconsistent effective concentrations. Hydrophobic compounds can also aggregate and cause non-specific effects.[5]1. Visually inspect for precipitation: Check your stock solutions and final assay concentrations under a microscope. 2. Optimize solvent and concentration: Use the lowest possible percentage of DMSO in your final assay volume (ideally <0.5%). 3. Measure aqueous solubility: Determine the compound's solubility in your specific assay buffer.[5]
Compound Instability The compound may be degrading over the course of your experiment, leading to a loss of activity or the formation of active metabolites.1. Assess stability in media: Incubate the compound in your cell culture media for the duration of your experiment and then analyze its integrity using LC-MS. 2. Minimize freeze-thaw cycles: Aliquot your stock solutions to avoid repeated temperature changes.
Non-specific Cytotoxicity At higher concentrations, many small molecules can induce cytotoxicity through mechanisms unrelated to their intended target, such as membrane disruption.[5]1. Perform a cytotoxicity assay: Use a simple viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which your compound becomes toxic. 2. Stay within the "therapeutic window": Conduct your experiments at concentrations well below the cytotoxic threshold.

Workflow for Assessing Compound Viability in Cellular Assays:

Caption: Workflow for ensuring compound suitability in cell-based assays.

Issue 2: My in vitro and in vivo results are discordant.

A compound that is potent and selective in a biochemical assay may not behave the same way in a complex biological system.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Pharmacokinetics (PK) The compound may have low bioavailability, rapid metabolism, or poor tissue distribution, preventing it from reaching its target in sufficient concentrations.1. In vitro ADME assays: Assess metabolic stability in liver microsomes and plasma protein binding. 2. In vivo PK studies: Measure compound concentration in plasma and target tissues over time after administration.
Off-Target Effects In Vivo The compound may interact with unintended targets in the whole organism, leading to unexpected efficacy or toxicity.1. Broad-panel kinase screening: Screen the compound against a large panel of kinases to identify potential off-target interactions. 2. Phenotypic screening in model organisms: Use organisms like zebrafish or C. elegans to observe whole-organism effects.
Target Not Relevant in Disease Model The intended target may not play a critical role in the specific in vivo model being used.1. Target validation in vivo: Use genetic models (e.g., knockout or knockdown) to confirm the target's role in the disease phenotype. 2. Measure target engagement in vivo: Confirm that the compound is binding to its target in the animal model at the administered dose.

Advanced Protocols for Off-Target Effect Deconvolution

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Principle: This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with your compound at various concentrations or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Kinase Profiling

Principle: To identify potential off-target kinases, your compound is screened against a large panel of purified kinases.

Step-by-Step Methodology:

  • Compound Submission: Provide your compound to a commercial vendor that offers kinase profiling services.

  • Assay Performance: The vendor will typically perform in vitro kinase activity assays in the presence of a fixed concentration of your compound (e.g., 1 or 10 µM).

  • Data Analysis: The results are usually presented as a percentage of inhibition for each kinase.

  • Follow-up: For any significant "hits," it is crucial to determine the IC50 to understand the potency of the off-target interaction.

Logical Flow for Investigating Off-Target Effects:

G A Unexpected Phenotype Observed B Dose-Response & Negative Control Analysis A->B C Cellular Target Engagement (e.g., CETSA) B->C D Broad Off-Target Screening (e.g., Kinase Panel) B->D E On-Target Effect Confirmed C->E F Off-Target Effect Suspected D->F G Identify Off-Target F->G H Validate Off-Target with Secondary Assays G->H I Redesign Compound to Mitigate Off-Target Binding H->I

Caption: A decision-making workflow for investigating unexpected experimental outcomes.

Conclusion

References

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

  • 2-Methoxy-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier Information. Alchemist-chem.com. Available from: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Available from: [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help researchers minimize impurities and maximize yield. Our focus is on the widely employed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming the critical C-C bond in the target molecule.[1][2]

Core Synthesis Overview: The Suzuki-Miyaura Coupling

The synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura coupling. This reaction joins an organoboron compound with an organohalide.[3][4] For this specific synthesis, the key reactants are 5-bromo-2-methoxypyridine and (4-(trifluoromethyl)phenyl)boronic acid.

The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[1]

Suzuki_Miyaura_Coupling Reactants 5-bromo-2-methoxypyridine + (4-(trifluoromethyl)phenyl)boronic acid Reaction Suzuki-Miyaura Coupling Reactants->Reaction CatalystSystem Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃, K₃PO₄) CatalystSystem->Reaction Product 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine Reaction->Product Desired Path Impurities Side Products & Impurities Reaction->Impurities Side Reactions

Caption: The Suzuki-Miyaura reaction pathway for synthesizing the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical aspect of the Suzuki-Miyaura coupling for this synthesis?

A: Catalyst and ligand selection is paramount. While various palladium catalysts can be effective, the choice of ligand significantly influences reaction efficiency and impurity profiles.[5] For electron-rich pyridines, bulky, electron-rich phosphine ligands often give the best results by promoting the oxidative addition and reductive elimination steps.[5] However, some phosphine ligands can be a source of phenylated impurities.[6][7]

Q2: Why is the choice of base so important?

A: The base plays a crucial role in the transmetalation step by activating the boronic acid. The strength and type of base can affect reaction rates and the prevalence of side reactions. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice often depends on the solvent system and the stability of the starting materials.

Q3: Can I use a different halide on the pyridine ring?

A: Yes, the reactivity of the halide follows the general trend I > OTf > Br >> Cl.[4] While 5-bromo-2-methoxypyridine is common, the iodo-analogue would be more reactive, potentially allowing for milder reaction conditions. The chloro-analogue is less reactive and may require a more active catalyst system.[5]

Q4: How does the methoxy group on the pyridine ring affect the reaction?

A: The electron-donating methoxy group makes the pyridine ring more electron-rich, which can influence its reactivity in the coupling reaction. It also reduces the basicity of the pyridine nitrogen, which can be advantageous in preventing catalyst inhibition.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Troubleshooting_Workflow cluster_LowYield cluster_IncompleteReaction cluster_HighImpurity Start Problem Encountered LowYield Low or No Product Yield Start->LowYield IncompleteReaction Incomplete Reaction (Starting Material Remains) Start->IncompleteReaction HighImpurity High Impurity Levels Start->HighImpurity LY_S1 Verify Catalyst Activity (Use fresh catalyst) LowYield->LY_S1 Cause: Inactive Catalyst LY_S2 Check Base Strength/Solubility (Try K₃PO₄ or Cs₂CO₃) LowYield->LY_S2 Cause: Ineffective Base LY_S3 Ensure Anhydrous/Inert Conditions (Degas solvent, use N₂/Ar) LowYield->LY_S3 Cause: O₂/H₂O Contamination IR_S1 Increase Reaction Time/Temp IncompleteReaction->IR_S1 Cause: Insufficient Energy IR_S2 Increase Catalyst Loading (e.g., from 1 mol% to 3 mol%) IncompleteReaction->IR_S2 Cause: Low Catalyst Turnover IR_S3 Change Ligand (e.g., to a more electron-rich one) IncompleteReaction->IR_S3 Cause: Slow Catalytic Step HI_S1 Check Boronic Acid Purity (Recrystallize if needed) HighImpurity->HI_S1 Cause: Impure Starting Material HI_S2 Lower Reaction Temperature HighImpurity->HI_S2 Cause: Thermal Decomposition HI_S3 Optimize Base/Solvent System HighImpurity->HI_S3 Cause: Side Reactions

Caption: A workflow for troubleshooting common issues in the synthesis.

Problem 1: My reaction has a low yield, and I observe significant amounts of a homocoupled biaryl impurity derived from (4-(trifluoromethyl)phenyl)boronic acid.

  • Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid. It can also be exacerbated by certain catalyst systems or prolonged reaction times at high temperatures.

  • Solution:

    • Improve Inert Atmosphere: Ensure your reaction vessel and solvents are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[9]

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can lead to more homocoupling.

    • Optimize Catalyst: Consider a catalyst system less prone to promoting homocoupling. Sometimes, a lower catalyst loading can be beneficial.

Problem 2: I'm seeing an impurity with a mass corresponding to the replacement of the methoxy group with a hydroxyl group on the pyridine ring.

  • Causality: The 2-methoxypyridine moiety can be susceptible to hydrolysis under certain conditions, particularly if the reaction mixture is acidic or if there is water present at elevated temperatures.[10]

  • Solution:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use.

    • Choice of Base: Avoid acidic conditions during workup until the product is isolated. If an aqueous base is used in the reaction, ensure the temperature is appropriate to minimize hydrolysis.

Problem 3: The reaction is sluggish and does not go to completion, even after an extended time.

  • Causality: This can be due to several factors, including an inefficient catalyst system for this specific substrate, poor solubility of the base, or catalyst deactivation.

  • Solution:

    • Change the Ligand: Switch to a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, which are known to improve the efficiency of Suzuki couplings with heteroaryl halides.

    • Modify the Solvent System: A combination of a non-polar solvent (like toluene or dioxane) and a polar co-solvent (like water or ethanol) can improve the solubility of the base and other reagents, accelerating the reaction.[9]

    • Increase Temperature: If the reactants and products are thermally stable, a moderate increase in temperature can significantly increase the reaction rate.

Common Impurities and Their Sources

Impurity NameStructurePotential SourceMitigation Strategy
4,4'-Bis(trifluoromethyl)biphenylCF₃-Ph-Ph-CF₃Homocoupling of (4-(trifluoromethyl)phenyl)boronic acidRigorous deoxygenation of the reaction mixture; use of a slight excess of boronic acid.
5,5'-Bis(2-methoxypyridine)MeO-Py-Py-OMeHomocoupling of 5-bromo-2-methoxypyridineUse a highly active catalyst to favor cross-coupling over homocoupling.
2-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyridineHO-Py-Ph-CF₃Hydrolysis of the methoxy group on the product or starting materialUse anhydrous conditions; avoid prolonged heating in the presence of water.[10]
4-(Trifluoromethyl)benzenePh-CF₃Protodeboronation of the boronic acidUse a non-protic solvent or minimize water content; ensure the base is not excessively strong.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for the Suzuki-Miyaura coupling to form 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine.

Reagents & Equipment:

  • 5-bromo-2-methoxypyridine (1.0 equiv)

  • (4-(Trifluoromethyl)phenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Toluene and Water (4:1 v/v)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-bromo-2-methoxypyridine, (4-(trifluoromethyl)phenyl)boronic acid, Pd(PPh₃)₄, and anhydrous K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed toluene and water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020-4028. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Oshima, K., et al. (2024). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine. Google Patents.
  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Christophersen, M. J., et al. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData. Available at: [Link]

  • Tilstam, U., & Weinmann, H. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. The Journal of Organic Chemistry, 66(23), 7853–7861. Available at: [Link]

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Validation & Comparative

Efficacy Analysis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, pyridine scaffolds have emerged as a cornerstone in the development of novel therapeutics, demonstrating significant clinical diversity.[1] This guide provides a comprehensive comparative analysis of a novel pyridine derivative, 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, against established standard compounds in the context of oncology research. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed evaluation of its potential efficacy, supported by experimental data and protocols.

Introduction to the Compound and Rationale

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is a novel small molecule featuring a methoxypyridine core linked to a trifluoromethylphenyl moiety. The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1][2] The inclusion of a trifluoromethyl group is a common strategy to enhance metabolic stability and binding affinity. Given that many pyridine derivatives exhibit potent anticancer properties by targeting protein kinases, our investigation focuses on evaluating this compound's potential as a kinase inhibitor.[3][4]

For a robust assessment, we will compare its hypothetical efficacy against well-established standard compounds:

  • Erlotinib and Sorafenib: Known tyrosine kinase inhibitors used as benchmarks in the evaluation of new anticancer agents targeting EGFR and VEGFR-2.[3]

  • Doxorubicin: A widely used chemotherapeutic agent, providing a baseline for general cytotoxic effects.[4]

This guide will delve into the hypothetical in vitro performance of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, detailing the experimental methodologies to enable reproducible research and providing insights into its potential mechanism of action.

Comparative Efficacy Data

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine against various cancer cell lines and specific kinases, in comparison to standard compounds. Lower IC50 values indicate greater potency.

CompoundTarget/Cell LineIC50 (µM)
2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine (Hypothetical) MCF-7 (Breast Cancer) 1.5
HepG2 (Liver Cancer) 2.1
EGFR Kinase 0.18
VEGFR-2 Kinase 0.25
ErlotinibEGFR Kinase0.161[3]
SorafenibVEGFR-2 Kinase0.195[3]
DoxorubicinMCF-7 (Breast Cancer)1.93[4]

Note: Data for 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is hypothetical and for illustrative purposes.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for key in vitro assays are provided.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay determines the ability of the test compound to inhibit the activity of specific protein kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, Erlotinib, and Sorafenib in DMSO.

    • Reconstitute recombinant human EGFR and VEGFR-2 enzymes in assay buffer.

    • Prepare a substrate solution (e.g., a synthetic peptide) and ATP solution.

  • Assay Procedure:

    • Add 10 µL of diluted compound to the wells of a 96-well plate.

    • Add 20 µL of the respective kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay to quantify remaining ATP).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture MCF-7 and HepG2 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine and Doxorubicin for 48 or 72 hours.[4]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Mechanistic Insights and Signaling Pathways

The potent hypothetical activity of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine against EGFR and VEGFR-2 suggests its involvement in key cancer-related signaling pathways. These kinases are crucial for tumor growth, proliferation, and angiogenesis.[3]

Hypothesized Mechanism of Action

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine likely acts as a dual inhibitor of EGFR and VEGFR-2, thereby blocking downstream signaling cascades that promote cell survival and proliferation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth_Factor Growth Factor (e.g., EGF, VEGF) EGFR_VEGFR2 EGFR / VEGFR-2 Growth_Factor->EGFR_VEGFR2 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_VEGFR2->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_VEGFR2->PI3K_AKT_mTOR Activates Angiogenesis Angiogenesis EGFR_VEGFR2->Angiogenesis Promotes Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Compound 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine Compound->EGFR_VEGFR2 Inhibits

Caption: Hypothesized inhibition of EGFR/VEGFR-2 signaling by the test compound.

Experimental Workflow

The following diagram illustrates the workflow for evaluating the in vitro efficacy of novel compounds.

G Start Compound Synthesis & Characterization Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Cell_Viability Cell Viability (MTT) Assay Start->Cell_Viability Data_Analysis IC50 Determination & Data Analysis Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis Conclusion Efficacy Assessment & Lead Optimization Data_Analysis->Conclusion

Caption: Workflow for in vitro efficacy evaluation of novel compounds.

Conclusion and Future Directions

The hypothetical data suggests that 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine holds promise as a potent anticancer agent, potentially acting as a dual inhibitor of EGFR and VEGFR-2. Its efficacy against breast and liver cancer cell lines appears comparable or superior to the standard chemotherapeutic agent Doxorubicin in this theoretical model.

Further investigations are warranted to validate these findings. These include:

  • Synthesis and structural confirmation of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine.

  • Comprehensive in vitro testing against a broader panel of cancer cell lines and kinases.

  • In vivo studies in animal models to assess pharmacokinetics, safety, and anti-tumor efficacy.[5]

  • Mechanism of action studies to confirm the inhibition of EGFR and VEGFR-2 signaling pathways and explore other potential targets.

This guide provides a foundational framework for the systematic evaluation of this and other novel pyridine derivatives, underscoring the importance of rigorous, comparative analysis in the pursuit of next-generation cancer therapeutics.

References

  • Al-Ostath, A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 12(1), 1-25. Available from: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15783-15803. Available from: [Link]

  • Moghadam, E. S., & Amini, M. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molbank, 2018(3), M993. Available from: [Link]

  • Papanastasiou, I., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry, 66(3), 2045-2063. Available from: [Link]

  • Gomaa, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7808. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of complex molecules is paramount. The target compound, 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, is a key structural motif in medicinal chemistry. Its synthesis, primarily achieved through cross-coupling reactions, presents a critical choice in catalyst selection that significantly impacts yield, purity, and cost-effectiveness. This guide provides an in-depth comparative analysis of various catalytic systems for this synthesis, grounded in experimental data and mechanistic insights to inform your experimental design.

The most common and effective method for synthesizing 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a pyridine derivative with a boronic acid or ester in the presence of a palladium or nickel catalyst and a base. The choice of catalyst is a crucial parameter that dictates the success of this transformation.

The Cornerstone of Synthesis: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The catalytic cycle, regardless of the specific catalyst used, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active low-valent metal catalyst (typically Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the pyridine halide. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the metal center, displacing the halide. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic fragments on the metal center are coupled, forming the desired product and regenerating the active catalyst.[1]

The efficiency of each of these steps is highly dependent on the nature of the catalyst, specifically the metal center and its associated ligands.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is critical for optimizing the synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine. Below is a comparative analysis of three major classes of catalysts: traditional palladium catalysts, modern palladium catalysts with specialized ligands, and emerging nickel-based catalysts.

Traditional Palladium Catalysts: The Workhorses

Simple palladium sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been the traditional choice for Suzuki-Miyaura couplings.[4]

  • Mechanism and Causality: Pd(PPh₃)₄ is a pre-catalyst that readily dissociates in solution to provide the active Pd(0) species. The triphenylphosphine ligands are crucial for stabilizing the palladium center throughout the catalytic cycle. However, their relatively low electron-donating ability and steric bulk can sometimes lead to slower reaction rates, particularly with less reactive starting materials like aryl chlorides.[3]

  • Performance: These catalysts are often effective for coupling with more reactive aryl bromides and iodides. However, they may require higher catalyst loadings (1-5 mol%) and elevated temperatures to achieve good yields, which can lead to the formation of impurities.

Modern Palladium Catalysts: The Specialists

To overcome the limitations of traditional catalysts, a new generation of palladium catalysts with specialized ligands, such as Buchwald-type phosphine ligands and N-heterocyclic carbenes (NHCs), have been developed.

  • Mechanism and Causality:

    • Buchwald Ligands: These are bulky, electron-rich phosphine ligands that accelerate the rate-determining oxidative addition step and promote the final reductive elimination. Their steric bulk also helps to prevent catalyst deactivation.

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable complexes with palladium. This strong bond prevents catalyst decomposition at high temperatures and can lead to very high turnover numbers.[5]

  • Performance: These advanced catalytic systems often allow for lower catalyst loadings (as low as 0.01 mol%), shorter reaction times, and can effectively couple less reactive aryl chlorides.[6] For instance, the use of Pd(dppf)Cl₂ is reported to be effective for the Suzuki-Miyaura cross-coupling of pyridine derivatives at temperatures between 65-100 °C.[7]

Nickel Catalysts: The Cost-Effective Alternative

With the rising cost of palladium, nickel-based catalysts have gained significant attention as a more economical alternative.

  • Mechanism and Causality: Nickel, being more earth-abundant and less expensive than palladium, can also effectively catalyze Suzuki-Miyaura reactions. The mechanism is analogous to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. Nickel catalysts can be particularly effective for the coupling of challenging substrates.

  • Performance: Nickel catalysts, such as NiCl₂(PCy₃)₂, have shown to be efficient in Suzuki-Miyaura type cross-coupling reactions.[8] They can often provide good to high yields and may offer different selectivity compared to palladium catalysts. However, nickel catalysis can sometimes be more sensitive to reaction conditions and substrate functionalities.

Data-Driven Catalyst Comparison

The following table summarizes the typical performance of different catalytic systems for the synthesis of 2-arylpyridines, a reaction class directly applicable to the target molecule.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Traditional Pd
Pd(PPh₃)₄1 - 580 - 12012 - 2460 - 85Readily available, well-establishedHigher catalyst loading, longer reaction times, potential for side reactions
Modern Pd
Pd(OAc)₂ / Buchwald Ligand0.1 - 160 - 1002 - 1285 - 98High efficiency, broad substrate scope, lower catalyst loadingHigher cost of ligands
Pd-NHC Complexes0.01 - 0.580 - 1204 - 1690 - 99High stability, very high turnover numbersLigand synthesis can be complex
Nickel-Based
NiCl₂(dppp)2 - 1060 - 10012 - 2470 - 90Cost-effective, good for specific substratesCan be more sensitive to air and moisture, potentially lower functional group tolerance

Visualizing the Synthetic Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification R1 5-Bromo-2-methoxypyridine Mix Combine Reactants, Base (e.g., K₂CO₃), and Solvent (e.g., Toluene/H₂O) R1->Mix R2 4-(Trifluoromethyl)phenylboronic Acid R2->Mix Degas Degas Mixture (e.g., with Argon) Mix->Degas Add_Catalyst Add Catalyst (e.g., Pd(PPh₃)₄) Degas->Add_Catalyst Heat Heat Reaction Mixture (e.g., 90 °C) Add_Catalyst->Heat Quench Quench Reaction Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine Purify->Product Ligand_Effect cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_ligands Ligand Influence OA Oxidative Addition Ar-X + Pd(0)L₂ → Ar-Pd(II)(X)L₂ TM Transmetalation Ar-Pd(II)(X)L₂ + Ar'B(OH)₂ → Ar-Pd(II)(Ar')L₂ OA->TM Catalytic Cycle RE Reductive Elimination Ar-Pd(II)(Ar')L₂ → Ar-Ar' + Pd(0)L₂ TM->RE Catalytic Cycle RE->OA Catalytic Cycle Electron_Rich Electron-Rich Ligands (e.g., Buchwald type) Electron_Rich->OA:f0 Accelerates (stabilizes electron-deficient Pd(II) intermediate) Bulky Sterically Hindered Ligands (e.g., Buchwald type, NHCs) Bulky->OA:f0 Facilitates (promotes ligand dissociation to form active 14e⁻ species) Bulky->RE:f0 Promotes (destabilizes crowded Pd(II) intermediate)

Sources

A Guide to the Preclinical Cross-Validation of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine: A Hypothetical Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is a rigorous one, demanding a meticulous cross-validation of its biological effects in both laboratory and living systems. This guide provides a comprehensive framework for the preclinical evaluation of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, a novel compound with putative anticancer properties. By integrating in vitro mechanistic studies with in vivo efficacy models, we aim to build a robust data package that can confidently inform a decision to advance this molecule toward clinical development.

For the purpose of this illustrative guide, we will compare the performance of our lead compound, designated as Cmpd-A , with a structurally related, fictional alternative, Cmpd-B , which has a known, albeit modest, anticancer profile. This comparative approach is fundamental to establishing a competitive advantage and understanding the nuanced structure-activity relationships that govern therapeutic potential.

The Scientific Rationale: Why This Scaffold Holds Promise

The chemical architecture of Cmpd-A, featuring a 2-methoxypyridine core linked to a trifluoromethylphenyl moiety, is suggestive of potential interactions with key oncogenic pathways. Pyridine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer effects.[1] The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and improve target binding affinity by increasing lipophilicity and altering electronic properties.[2] Based on these structural alerts, we hypothesize that Cmpd-A may exert its anticancer effects through the inhibition of a critical cellular kinase involved in proliferation and survival signaling.

In Vitro Evaluation: From Cellular Viability to Mechanistic Insight

The initial phase of our investigation focuses on characterizing the activity of Cmpd-A in controlled, cell-based assays. This allows for a precise determination of its potency and a preliminary understanding of its mechanism of action.

Assessing Cytotoxicity Across a Panel of Cancer Cell Lines

The foundational in vitro experiment is the assessment of a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Cmpd-A and Cmpd-B (typically ranging from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is calculated.

Table 1: Comparative Cytotoxicity of Cmpd-A and Cmpd-B

Cell LineCmpd-A IC50 (µM)Cmpd-B IC50 (µM)
HCT-116 (Colon)0.55.2
MCF-7 (Breast)1.210.8
A549 (Lung)0.87.5

The hypothetical data in Table 1 suggest that Cmpd-A exhibits significantly greater potency across multiple cancer cell lines compared to Cmpd-B.

Elucidating the Mechanism of Action: Kinase Inhibition Profile

Based on our initial hypothesis, we will investigate the effect of Cmpd-A on a panel of kinases known to be involved in cancer progression.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_0 Kinase Inhibition Assay Workflow A Kinase & Substrate Incubation B Addition of Cmpd-A or Cmpd-B A->B C Initiation of Reaction with ATP B->C D Measurement of Kinase Activity (e.g., ADP-Glo Assay) C->D E Calculation of IC50 D->E G CmpdA Cmpd-A KinaseX Target Kinase X CmpdA->KinaseX Inhibition Downstream Downstream Pro-Survival Signaling KinaseX->Downstream Activation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Proposed mechanism of Cmpd-A induced apoptosis.

In Vivo Validation: Translating In Vitro Promise to Preclinical Efficacy

Successful in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy. The next critical step is to evaluate Cmpd-A in a living organism to assess its therapeutic potential in a more complex biological system.

Xenograft Mouse Model of Cancer

To mimic human cancer in a preclinical setting, we will utilize a xenograft model where human cancer cells (HCT-116) are implanted into immunodeficient mice.

Experimental Protocol: Xenograft Efficacy Study

  • Cell Implantation: HCT-116 cells are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups: Vehicle control, Cmpd-A (e.g., 10 mg/kg, oral, once daily), and Cmpd-B (e.g., 50 mg/kg, oral, once daily).

  • Tumor Measurement: Tumor volume is measured bi-weekly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.

Table 3: Comparative In Vivo Efficacy in HCT-116 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
Cmpd-A1085
Cmpd-B5040

The hypothetical results in Table 3 demonstrate the superior in vivo efficacy of Cmpd-A at a lower dose compared to Cmpd-B.

Pharmacokinetic (PK) Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting efficacy data and for dose prediction in future studies.

Experimental Workflow: Pharmacokinetic Study

G cluster_1 Pharmacokinetic Analysis Workflow A Compound Administration (Oral or IV) B Serial Blood Sampling A->B C Plasma Concentration Measurement (LC-MS/MS) B->C D Pharmacokinetic Parameter Calculation (e.g., Cmax, T1/2, AUC) C->D

Caption: General workflow for a pharmacokinetic study in rodents.

Table 4: Key Pharmacokinetic Parameters of Cmpd-A and Cmpd-B in Mice

ParameterCmpd-A (10 mg/kg, PO)Cmpd-B (50 mg/kg, PO)
Cmax (ng/mL)1200800
Tmax (h)24
AUC (ng*h/mL)96004800
Oral Bioavailability (%)4520

The hypothetical PK data suggests that Cmpd-A has a more favorable pharmacokinetic profile, with better absorption and exposure compared to Cmpd-B, which likely contributes to its superior in vivo efficacy.

Conclusion: A Strong Case for Further Development

The comprehensive, albeit hypothetical, data presented in this guide illustrates a robust cross-validation of the in vitro and in vivo activities of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine (Cmpd-A). The compound demonstrates potent and selective inhibition of a key cancer-driving kinase, leading to significant cytotoxicity in cancer cells and robust tumor growth inhibition in a preclinical model of cancer. Its superior performance compared to the alternative, Cmpd-B, across all evaluated parameters, coupled with a favorable pharmacokinetic profile, provides a strong rationale for its advancement into further preclinical development, including toxicology studies and formulation optimization, with the ultimate goal of an Investigational New Drug (IND) application.

References

  • Moghadam, E. S., & Amini, M. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molbank, 2018(3), M1002. [Link]

  • Abdel-rahman, A. A. H., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(43), 28183–28205. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

  • Lu, T., et al. (2015). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 87(1), 18–30. [Link]

  • Li, J., et al. (2005). In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor. Bioorganic & Medicinal Chemistry, 13(5), 1805–1809. [Link]

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A Comparative Benchmarking Guide to 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance benchmark of the novel compound 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, hereafter referred to as Compound X , in relevant biochemical and cell-based assays. Recognizing that raw data without context is of limited value, this document is structured to provide not only quantitative performance metrics but also the scientific rationale behind the experimental design. We compare Compound X against Imatinib, a well-characterized inhibitor, to provide a robust framework for its evaluation as a potential inhibitor of the BCR-ABL tyrosine kinase.

Introduction: The Rationale for Targeting BCR-ABL

Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[2][3] This aberrant kinase activity is a primary driver of CML pathogenesis, making it a critical therapeutic target.[1][2][4]

Imatinib was the first tyrosine kinase inhibitor (TKI) to demonstrate remarkable clinical success by targeting the ATP-binding site of the BCR-ABL kinase, effectively blocking its downstream signaling and inducing apoptosis in cancer cells.[2][5][6][7] Despite its success, the emergence of resistance, often due to point mutations in the kinase domain, necessitates the discovery of new inhibitors.[2][4]

Compound X, with its 2-methoxypyridine and trifluoromethylphenyl moieties, possesses structural features common in modern kinase inhibitors.[8] This guide outlines a rigorous, two-tiered assay cascade designed to evaluate its potential as a novel BCR-ABL inhibitor.

Experimental Design: A Two-Tiered Approach to Profiling

To comprehensively assess the potential of Compound X, we employ a standard industry workflow that progresses from direct enzyme inhibition to cell-based efficacy.

  • Tier 1: Biochemical Potency Assessment. The primary objective is to determine if Compound X can directly inhibit the enzymatic activity of the purified ABL1 kinase. We utilize the ADP-Glo™ Kinase Assay, a sensitive, luminescence-based method that quantifies ADP production, a direct product of kinase activity.[9][10][11]

  • Tier 2: Cell-Based Efficacy Assessment. Positive hits from the biochemical assay are then evaluated in a relevant cellular context. We use the K562 cell line, which is derived from a CML patient and is positive for the BCR-ABL fusion gene.[12][13][14] A cell viability assay (MTS) is used to determine the compound's ability to inhibit cancer cell proliferation, which assesses not only on-target activity but also cell permeability and metabolic stability.

This tiered approach ensures that resources are focused on compounds with demonstrated direct-target engagement before advancing to more complex and resource-intensive cellular models.

Detailed Experimental Protocols

Tier 1: ABL1 Biochemical Potency (ADP-Glo™ Assay)

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[9][10][15] The signal intensity is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X and Imatinib (positive control) in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks for a 10-point dose-response curve (e.g., from 10 mM to 0.1 µM).

    • Dilute these DMSO stocks into the kinase reaction buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup (384-well plate format):

    • Add 2.5 µL of test compound dilution (or DMSO vehicle control) to the appropriate wells.

    • Add 5 µL of a solution containing the ABL1 enzyme and the substrate peptide (e.g., ABLtide) in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for ATP for the ABL1 enzyme to ensure competitive binding can be accurately assessed.[16]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[10]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[17][18][19]

Tier 2: K562 Cell-Based Efficacy (MTS Assay)

Principle: This colorimetric assay measures cell viability. The MTS tetrazolium compound is reduced by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium.[20] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.[20][21]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Ensure cells are in the logarithmic growth phase before plating.

  • Assay Plating:

    • Seed K562 cells into a 96-well plate at a density of approximately 10,000 cells per well in 100 µL of culture medium.[17]

  • Compound Treatment:

    • Prepare serial dilutions of Compound X and Imatinib in cell culture medium.

    • Add the compound dilutions to the wells containing cells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.[20]

    • Incubate for 1-4 hours at 37°C, allowing the color to develop.[20][22]

    • Measure the absorbance at 490 nm using a microplate reader.[20]

  • Data Analysis:

    • Subtract the background absorbance from wells containing medium only.

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.[23][24]

Performance Benchmark: Compound X vs. Imatinib

The following tables summarize the (hypothetical, for illustrative purposes) performance data for Compound X in comparison to the reference inhibitor, Imatinib.

Table 1: Biochemical Potency against ABL1 Kinase

CompoundABL1 IC50 (nM)Hill Slope
Compound X 85-1.1
Imatinib 250-1.0

Table 2: Anti-proliferative Activity in K562 Cells

CompoundK562 IC50 (nM)Hill Slope
Compound X 650-1.2
Imatinib 300-1.1

Interpretation of Results & Scientific Insights

The data presented suggests that Compound X is a potent inhibitor of the ABL1 kinase .

  • Expertise & Experience: In the biochemical assay, Compound X demonstrated an IC50 of 85 nM, which is approximately three-fold more potent than Imatinib (250 nM) under these specific assay conditions. This indicates strong, direct engagement with the target enzyme. The Hill slopes for both compounds are close to -1.0, suggesting a classic 1:1 binding interaction at the active site.

  • Trustworthiness: The transition to a cell-based model provides a critical secondary validation. In the K562 cell viability assay, Imatinib showed a potent IC50 of 300 nM, consistent with its known cellular activity. Compound X also demonstrated dose-dependent inhibition of K562 cell proliferation with an IC50 of 650 nM.

  • Causality and Next Steps: While Compound X is biochemically more potent than Imatinib, its cellular potency is weaker. This common discrepancy, known as the "biochemical-to-cellular drop-off," is an important finding. It suggests that while Compound X can effectively inhibit the ABL1 enzyme, its ability to reach and engage the target within a living cell may be compromised. Potential reasons for this include:

    • Poor cell membrane permeability.

    • Active efflux by cellular transporters (e.g., P-glycoprotein).

    • Rapid metabolism by the cells.

Future experiments should focus on elucidating the cause of this drop-off. Cell permeability assays (e.g., PAMPA) and metabolism studies using liver microsomes would be logical next steps in the development of this compound series.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Screening Compound_Prep Compound Dilution Kinase_Rxn Kinase Reaction (ABL1 + Substrate + ATP) Compound_Prep->Kinase_Rxn ADP_Glo ADP-Glo™ Detection Kinase_Rxn->ADP_Glo Biochem_IC50 Biochemical IC50 Determination ADP_Glo->Biochem_IC50 Cell_Culture K562 Cell Plating Biochem_IC50->Cell_Culture Potent compounds advance Compound_Treat 72h Compound Treatment Cell_Culture->Compound_Treat MTS_Assay MTS Viability Assay Compound_Treat->MTS_Assay Cell_IC50 Cellular IC50 Determination MTS_Assay->Cell_IC50 G cluster_pathways Downstream Pro-Survival Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS -> RAF -> MEK -> ERK BCR_ABL->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR BCR_ABL->PI3K_AKT JAK_STAT JAK -> STAT BCR_ABL->JAK_STAT Nucleus Nucleus RAS_RAF->Nucleus PI3K_AKT->Nucleus JAK_STAT->Nucleus Gene_Txn Gene Transcription (Proliferation, Survival) Nucleus->Gene_Txn Apoptosis Inhibition of Apoptosis Nucleus->Apoptosis CompoundX Compound X / Imatinib CompoundX->BCR_ABL Inhibits ATP Binding

Caption: Simplified BCR-ABL signaling cascade.

References

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]

  • Imatinib can act as an allosteric activator of Abl kinase. PubMed Central. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • K562 Cell Lines. Biocompare. [Link]

  • Comparative efficacy and safety of first-line tyrosine kinase inhibitors in chronic myeloid leukemia: a systematic review and network meta-analysis. PubMed. [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

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A Comparative Guide to the Toxicological Profile of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel chemical entity is paramount to its potential therapeutic success. This guide provides a comprehensive framework for evaluating the toxicity of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine, a compound of interest in medicinal chemistry, and its structural analogs. While specific experimental data on this particular molecule is limited in publicly accessible literature, this guide establishes a robust, scientifically-grounded strategy for its complete toxicological characterization. By leveraging established principles of toxicology and structure-activity relationships (SAR), we will explore the anticipated toxicological profile and detail the necessary experimental workflows to validate these predictions.

The core structure combines a pyridine ring, a known pharmacophore with a variable and sometimes concerning toxicity profile, with a trifluoromethylphenyl moiety. The trifluoromethyl group is a common bioisostere used to enhance metabolic stability and potency, but its impact on toxicity must be carefully assessed.[1][2] This guide will, therefore, focus on a systematic approach to de-risk this chemical series.

Predicted Toxicity Landscape Based on Structural Motifs

The toxicological profile of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine can be preliminarily inferred by examining its constituent parts: the pyridine core and the trifluoromethylphenyl substituent.

  • Pyridine Core: Pyridine itself has been associated with hepatotoxicity in animal studies, leading to increased liver weight and inflammatory lesions.[3][4] Acute intoxication in humans can affect the central nervous system, causing symptoms like dizziness and headache.[4][5] Therefore, hepatic and neurological systems are primary areas of concern.

  • Trifluoromethylphenyl Moiety: The trifluoromethyl (CF3) group is generally introduced to block metabolic oxidation and can influence a compound's lipophilicity and binding characteristics.[6] While often enhancing drug-like properties, the CF3 group can also lead to the formation of reactive metabolites. The toxicity of trifluoromethyl compounds is highly context-dependent, but some have been shown to cause organ damage with prolonged exposure.[6][7] For instance, 5-amino-2-(trifluoromethyl)pyridine has been shown to be toxic, causing methemoglobinemia and toxic encephalopathy.[8]

Based on these initial insights, a comprehensive toxicological assessment should prioritize the evaluation of hepatotoxicity, neurotoxicity, cytotoxicity, and genotoxicity.

A Proposed Framework for Comprehensive Toxicity Profiling

To rigorously assess the safety of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine and its analogs, a tiered experimental approach is recommended. This workflow ensures that resources are used efficiently, starting with high-throughput in vitro assays and progressing to more complex in vivo models as warranted.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute & PK Studies cluster_2 Tier 3: Repeated Dose In Vivo Studies in_vitro_start Test Compound & Analogs cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro_start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames, Comet) in_vitro_start->genotoxicity hepatotoxicity_in_vitro In Vitro Hepatotoxicity (e.g., HepG2 cells) in_vitro_start->hepatotoxicity_in_vitro decision1 Low Toxicity Proceed? cytotoxicity->decision1 genotoxicity->decision1 hepatotoxicity_in_vitro->decision1 acute_toxicity Acute Oral Toxicity (e.g., OECD 423) pk_pd Pharmacokinetics (PK/PD) acute_toxicity->pk_pd decision2 Acceptable PK & Acute Safety Proceed? pk_pd->decision2 repeated_dose 28-Day Repeated Dose Study (e.g., OECD 407) histopathology Histopathology & Clinical Pathology repeated_dose->histopathology decision1->acute_toxicity Yes decision2->repeated_dose Yes

Caption: Tiered approach for toxicological evaluation.

In Vitro Toxicity Assessment: The First Pass

In vitro assays provide a rapid and cost-effective means to screen for potential liabilities. These tests reduce the reliance on animal testing in the early stages of drug discovery, in line with the 3Rs (Replacement, Reduction, Refinement) principle.

Cytotoxicity Screening

Causality: The initial step is to determine the concentration at which the compound induces cell death. This helps in establishing dose ranges for subsequent, more complex assays. The MTT assay is a standard colorimetric assay that measures metabolic activity, which is an indicator of cell viability.[9]

Data Presentation: Comparative Cytotoxicity (IC50, µM)

CompoundCell Line: HepG2 (Liver)Cell Line: SH-SY5Y (Neuronal)Cell Line: HEK293 (Kidney)
2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridineExperimental DataExperimental DataExperimental Data
Analog A (e.g., 3-Methoxy isomer)Experimental DataExperimental DataExperimental Data
Analog B (e.g., -OCH3 to -OH)Experimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control)~1-5 µM~0.5-2 µM~1-10 µM

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Genotoxicity Assessment

Causality: Genotoxicity assays are crucial as they identify compounds that can cause DNA or chromosomal damage, a potential precursor to carcinogenesis.[10] The bacterial reverse mutation assay (Ames test) is a widely used method to screen for mutagenic potential.[11]

G cluster_0 Ames Test Workflow compound Test Compound s9_mix Metabolic Activation (S9 Mix) compound->s9_mix no_s9_mix No Metabolic Activation compound->no_s9_mix strain1 Salmonella Strain 1 (e.g., TA98) s9_mix->strain1 strain2 Salmonella Strain 2 (e.g., TA100) s9_mix->strain2 no_s9_mix->strain1 no_s9_mix->strain2 plate_s9 Plate with Bacteria, Compound, and S9 strain1->plate_s9 plate_no_s9 Plate with Bacteria and Compound strain1->plate_no_s9 strain2->plate_s9 strain2->plate_no_s9 incubation Incubate 48-72h plate_s9->incubation plate_no_s9->incubation count Count Revertant Colonies incubation->count

Sources

A Senior Application Scientist's Guide to Assessing the Novelty and Patentability of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of drug discovery, the early and accurate assessment of a compound's novelty and patentability is not merely a legal formality; it is a cornerstone of a successful development strategy. This guide provides an in-depth, technical framework for evaluating derivatives of the 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine scaffold, a chemical class with significant potential in medicinal chemistry. As your Senior Application Scientist, my objective is to merge the principles of patent law with the rigors of experimental science, offering a self-validating system to guide your research and development decisions.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile template for designing molecules that interact with a wide array of biological targets. The specific substitution pattern of a 2-methoxy group and a 5-[4-(trifluoromethyl)phenyl] group introduces distinct physicochemical characteristics that can be exploited to achieve desired potency, selectivity, and pharmacokinetic profiles. These derivatives are known to be key intermediates in the synthesis of compounds with applications in medicinal and agricultural chemistry.[3]

Pillar 1: The Foundation of Patentability in Chemical Inventions

Before delving into experimental data, it is crucial to understand the three fundamental pillars of patentability: novelty, inventive step (or non-obviousness), and industrial applicability.[4] For a chemical compound, this translates to:

  • Novelty : The compound's specific chemical structure must not have been previously disclosed to the public in any form, including patents, scientific literature, or conference presentations.[5][6] Novelty is an absolute requirement; even a single prior disclosure can be disqualifying.

  • Inventive Step (Non-Obviousness) : The invention must not be obvious to a person skilled in the relevant field of technology.[5] For a new chemical derivative, this often means demonstrating an unexpected or surprising property compared to structurally similar compounds in the prior art. This could be significantly improved potency, a novel mechanism of action, unexpected selectivity, or a solution to a long-standing problem.

  • Industrial Applicability : The invention must have a practical use. In drug development, this is typically fulfilled by demonstrating a credible therapeutic application.

Our assessment process, therefore, must be designed to rigorously test our derivatives against these criteria, with a particular focus on establishing a clear inventive step.

Pillar 2: A Systematic Approach to Prior Art Analysis

A comprehensive prior art search is the first line of defense against pursuing a non-patentable compound.[7] This process is multifaceted and requires searching across various databases.

Workflow for Patentability Assessment

The following workflow provides a systematic approach to conducting a prior art search for novel chemical entities.

G cluster_0 Phase 1: Defining the Invention cluster_1 Phase 2: Prior Art Search cluster_2 Phase 3: Analysis & Comparison cluster_3 Phase 4: Experimental Validation cluster_4 Phase 5: Patentability Decision Define Define Core Scaffold & Key Derivatives StructureSearch Chemical Structure Search (e.g., SciFinder, PubChem, Google Patents) Define->StructureSearch KeywordSearch Keyword & Substructure Search (e.g., Biological targets, synthesis methods) StructureSearch->KeywordSearch Identify related art Analyze Analyze Prior Art: - Structural Similarity - Reported Activity KeywordSearch->Analyze Compare Compare Novel Derivative: - Identify Structural Differences - Hypothesize Unexpected Properties Analyze->Compare Establish baseline Experiment Design & Execute Experiments to Demonstrate Inventive Step Compare->Experiment Data Generate Comparative Data (e.g., IC50, Selectivity) Experiment->Data Validate hypothesis Decision Assess Novelty & Inventive Step Based on Data Data->Decision

Caption: A systematic workflow for assessing the patentability of novel chemical derivatives.

Executing the Search
  • Chemical Structure Search : This is the most definitive way to establish novelty.[8][9] Databases like CAS SciFinder, PubChem, and the chemical structure search tools available on platforms like Google Patents and WIPO's PATENTSCOPE allow for exact structure, substructure, and similarity searches.[10][11] The goal is to determine if the exact 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine derivative has been previously synthesized or disclosed.

  • Keyword and Substructure Search : Beyond the exact structure, it is critical to search for closely related analogs. For example, searches should include variations in the substitution pattern on the pyridine or phenyl ring. This phase helps in mapping the existing "chemical space" around your lead compound and is crucial for assessing the inventive step.[7]

Pillar 3: Comparative Analysis - Demonstrating the Inventive Step

Once the prior art is established, the next step is to create a compelling, data-driven argument for the non-obviousness of your derivative. This requires a head-to-head comparison with the closest known compounds.

Let's hypothesize that our novel derivative, Compound A , is a potent inhibitor of MEK1 kinase, a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[12][13][14] A prior art search reveals a structurally similar compound, Prior Art Compound 1 , disclosed in a patent for its general kinase inhibitory activity but with no specific data on MEK1.

FeatureCompound A (Hypothetical Novel Derivative) Prior Art Compound 1 Justification for Inventive Step
Structure 2-Methoxy-5-[4-(trifluoromethyl)phenyl]-3-fluoropyridine 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridineThe addition of a fluorine atom at the 3-position is a non-obvious modification.
Target Potency (MEK1 IC50) 15 nM>10,000 nM (Not a potent MEK1 inhibitor)Unexpectedly high potency against a specific, high-value cancer target.
Target Selectivity (MEK1 vs. p38α) >200-fold selective for MEK15-fold selective for p38αThe modification results in a dramatic and unexpected shift in selectivity.
Cellular Activity (A375 cell line) 50 nM>20,000 nMThe superior biochemical potency translates to significant cellular activity.

This table clearly illustrates that the subtle structural change in Compound A leads to a surprising and significant improvement in both potency and selectivity for a specific, therapeutically relevant target. This forms the basis of a strong argument for an inventive step.

Pillar 4: Experimental Validation - A Self-Validating Protocol for a MEK1 Kinase Inhibition Assay

To substantiate the claims made in the comparative analysis, robust and reproducible experimental data is essential. The following protocol for a biochemical MEK1 kinase inhibition assay is designed to be self-validating by including appropriate controls and standards.

The MAPK/ERK Signaling Pathway

The experiment targets MEK1, a central kinase in the MAPK/ERK pathway. Inhibition of MEK1 can block downstream signaling that promotes cell proliferation and survival in cancer.[15][16]

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation CompoundA Compound A (Inhibitor) CompoundA->MEK

Caption: Simplified MAPK/ERK signaling pathway showing the inhibitory action of Compound A on MEK1.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay for MEK1 Inhibition

This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity.[17]

Objective: To determine the IC50 value of Compound A against recombinant human MEK1 kinase.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK1 substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Compound A and Prior Art Compound 1, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation (Causality: Establishing a Dose-Response Curve):

    • Prepare a 10-point serial dilution of Compound A and Prior Art Compound 1 in DMSO, starting from 1 mM. This wide concentration range is essential to accurately determine the top and bottom plateaus of the inhibition curve.

    • Transfer 1 µL of each compound dilution to the assay plate wells. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme and Substrate Addition (Causality: Initiating the Kinase Reaction):

    • Prepare a solution of MEK1 enzyme and its substrate, inactive ERK1, in kinase buffer. The enzyme concentration should be pre-determined to be in the linear range of the assay.[18]

    • Add 2 µL of the enzyme/substrate mix to each well, except for the "no enzyme" controls.

    • Pre-incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction (Causality: Providing the Phosphate Donor):

    • Prepare a solution of ATP in kinase buffer. The final ATP concentration should be at or near its Km value for MEK1 to ensure sensitive detection of competitive inhibitors.

    • Add 2 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. This time is optimized to ensure sufficient product formation without significant substrate depletion.

  • Termination and ADP Detection (Causality: Measuring Kinase Activity):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.[17]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis (Causality: Quantifying Inhibition):

    • Read the luminescence on a plate reader.

    • Normalize the data using the "no compound" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Trustworthiness through Self-Validation:

  • Positive Control: A known MEK1 inhibitor (e.g., Trametinib) should be run in parallel to validate assay performance.

  • Z'-factor Calculation: The Z'-factor, a statistical measure of assay quality, should be calculated from the control wells. A Z' > 0.5 indicates a robust and reliable assay.

Conclusion

The assessment of novelty and patentability for 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine derivatives is a rigorous, multi-step process that integrates legal principles with robust scientific validation. By systematically analyzing the prior art, conducting carefully designed comparative experiments, and documenting unexpected and advantageous properties, researchers can build a compelling case for the patentability of their novel chemical entities. This structured approach not only strengthens intellectual property protection but also provides a solid foundation for subsequent drug development efforts, ultimately maximizing the potential for scientific and commercial success.

References

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  • Li, M., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. Available at: [Link]

  • Google Patents. (2013). WO2013049559A1 - Pyridine derivatives.
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  • Zhao, Y., et al. (2019). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. PubMed Central. Available at: [Link]

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  • Wikipedia. (n.d.). MAPK/ERK pathway. Available at: [Link]

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  • Joore, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • The Cancer Researcher. (n.d.). Adventures with the MAPK pathway. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Bailey Walsh. (2025). Chemistry Patents | Strategies for Chemical Formulations & Compositions. Available at: [Link]

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  • MDPI. (n.d.). Targeting the MAPK Pathway in Cancer. Available at: [Link]

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  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.